4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Description
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOXUGENAQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid
Abstract
This technical guide provides a detailed, in-depth methodology for the synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a key building block in medicinal chemistry and drug development. The proposed synthetic pathway is a robust and efficient two-step process commencing from commercially available precursors. The core transformations involve a Williamson ether synthesis to construct the critical ether linkage, followed by a saponification reaction to yield the final carboxylic acid. This document outlines the strategic rationale, step-by-step experimental protocols, reaction mechanisms, and necessary analytical characterization. It is intended for an audience of research scientists and professionals in the field of organic synthesis and pharmaceutical development, offering field-proven insights into practical execution and optimization.
Introduction
Chemical Overview
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a bifunctional organic molecule featuring a substituted isoxazole heterocycle linked via an ether bridge to a para-substituted benzoic acid. The 3,5-dimethylisoxazole moiety is a well-established bioisostere for various functional groups and is frequently incorporated into pharmacologically active compounds to modulate properties such as potency, selectivity, and metabolic stability. The benzoic acid group provides a handle for further chemical modification, such as amide bond formation, or can act as a key pharmacophoric element itself.
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IUPAC Name: 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
-
Molecular Formula: C₁₃H₁₃NO₄
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Molecular Weight: 247.25 g/mol
Scientific Rationale and Applications
The structural motifs present in the target molecule are of significant interest in drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological activities.[1] The linkage to a benzoic acid scaffold creates a molecule with potential applications as an intermediate in the synthesis of more complex therapeutic agents, including inhibitors of various enzyme classes or receptor ligands. This guide provides a reliable pathway to access this valuable compound in high purity and yield.
Synthetic Strategy and Retrosynthesis
The synthesis of the target molecule is best approached by dissecting it into readily available starting materials. A logical retrosynthetic analysis points to a two-step sequence that is both high-yielding and scalable.
The primary disconnection is at the ether C-O bond, suggesting a Williamson ether synthesis as the key bond-forming step.[2] This leads to two key precursors: an isoxazole-containing alcohol and a benzoic acid derivative. The second disconnection involves the carboxylic acid, which is readily accessible from its corresponding methyl ester via hydrolysis.
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads to a robust forward synthesis commencing from two commercially available building blocks: (3,5-Dimethylisoxazol-4-yl)methanol [3] and Methyl 4-(bromomethyl)benzoate . The latter can be sourced directly or prepared from the inexpensive Methyl 4-(hydroxymethyl)benzoate.[4][5]
Synthesis Pathway and Experimental Protocols
The selected pathway leverages two of the most reliable and well-understood reactions in organic chemistry: the Williamson ether synthesis and ester hydrolysis (saponification).
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of Methyl 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoate
This step employs the Williamson ether synthesis, a classic Sₙ2 reaction.[6] The alcohol of (3,5-dimethylisoxazol-4-yl)methanol is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent sodium alkoxide nucleophile. This alkoxide then displaces the bromide from the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate.[7] Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is inert to the reaction conditions and effectively solvates the intermediates. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the alcohol and then allowed to proceed at room temperature for completion.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| (3,5-Dimethylisoxazol-4-yl)methanol | 19788-36-4 | 127.14 | 10.0 | 1.0 | 1.27 g |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 (as NaH) | 12.0 | 1.2 | 0.48 g |
| Methyl 4-(bromomethyl)benzoate | 2417-73-4 | 229.07 | 10.5 | 1.05 | 2.41 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | - | 50 mL |
| Saturated NH₄Cl (aq) | 12125-02-9 | - | - | - | 20 mL |
| Ethyl Acetate | 141-78-6 | - | - | - | 100 mL |
| Brine | - | - | - | - | 50 mL |
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.48 g, 12.0 mmol, 1.2 equiv) as a 60% dispersion in mineral oil.
-
Solvent Addition: Add anhydrous THF (20 mL) and cool the suspension to 0°C using an ice bath.
-
Alkoxide Formation: Dissolve (3,5-dimethylisoxazol-4-yl)methanol (1.27 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (15 mL) and add it dropwise to the stirred NaH suspension over 15 minutes.
-
Reaction Incubation: Stir the resulting mixture at 0°C for 30 minutes, during which hydrogen gas evolution should be observed. Then, allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Dissolve methyl 4-(bromomethyl)benzoate (2.41 g, 10.5 mmol, 1.05 equiv) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate as a solid.
Step 2: Hydrolysis to 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid
This final step is a saponification, a classic base-catalyzed hydrolysis of an ester.[8] Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and the ease of workup. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt and methanol. A subsequent acidic workup with hydrochloric acid (HCl) protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution due to its lower solubility.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Methyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate | - | 261.27 | 8.0 | 1.0 | 2.09 g |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 24.0 | 3.0 | 1.01 g |
| Tetrahydrofuran (THF) | 109-99-9 | - | - | - | 20 mL |
| Water | 7732-18-5 | - | - | - | 10 mL |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - | ~25 mL |
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Setup: Dissolve the methyl ester intermediate (2.09 g, 8.0 mmol, 1.0 equiv) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (1.01 g, 24.0 mmol, 3.0 equiv) to the solution.
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Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Dilute the remaining aqueous solution with water (20 mL) and cool to 0°C. Acidify the solution by slowly adding 1M HCl until the pH is approximately 2-3. A white precipitate should form.
-
Isolation: Stir the suspension at 0°C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with cold deionized water (2 x 15 mL).
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Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight to yield the final product, 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoic acid.
Process Workflow and Quality Control
A self-validating protocol requires checkpoints to ensure reaction completion and product purity.
Caption: Experimental workflow with integrated quality control checkpoints.
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Reaction Monitoring: TLC is crucial for determining the endpoint of both reactions, preventing the formation of byproducts from over-running or incomplete conversion.
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Purification: Column chromatography for the intermediate ester ensures that any unreacted starting materials or byproducts are removed before the final hydrolysis step. Recrystallization or filtration is typically sufficient for the final acid, which often precipitates in high purity.
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Characterization: Full characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential to confirm the structure of the intermediate and the final product. HPLC analysis is recommended to determine the final purity, which should typically be >98%.
Conclusion
The described two-step synthesis provides a reliable and efficient route to 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. By leveraging the Williamson ether synthesis and saponification, this guide offers a scalable and reproducible protocol. The detailed steps, coupled with explanations of the underlying chemical principles and integrated quality control measures, ensure that researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.
References
-
Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews.
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Available at: [Link]
-
ResearchGate. Formation of 4-methoxybenzoic acid from 4-methoxy acetophenone. Available at: [Link]
- Google Patents. US3468900A - Process for preparing isoxazole compounds.
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
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Indian Journal of Chemistry. A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Available at: [Link]
- Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.
-
PrepChem.com. Preparation of 4-methoxybenzoic acid. Available at: [Link]
-
MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Available at: [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Available at: [Link]
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. Available at: [Link]
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"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" mechanism of action
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Disclaimer: Direct experimental data on the mechanism of action for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is not extensively available in public literature. This guide, therefore, presents a hypothesized mechanism based on the well-documented activities of structurally related benzoic acid and isoxazole derivatives. The proposed pathways and experimental validations are rooted in established principles of pharmacology and drug discovery for this class of compounds.
Introduction: A Structurally-Informed Hypothesis
In the quest for novel therapeutics, the chemical architecture of a molecule provides the initial blueprint for understanding its potential biological activity. The compound 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid integrates two key pharmacophores: a benzoic acid moiety and a substituted isoxazole ring. Both of these structural motifs are prevalent in compounds known to modulate critical metabolic and inflammatory pathways. Benzoic acid derivatives are recognized as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1][2] Similarly, various isoxazole-containing molecules have been investigated for a range of biological activities, including anti-diabetic and anti-obesity effects, often through pathways involving PPARs or AMP-activated protein kinase (AMPK).[3][4]
This guide puts forth the hypothesis that 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid functions as a modulator of PPARs, with a likely emphasis on the PPARγ isoform, a well-established target for metabolic diseases.[5][6] We will explore this proposed mechanism in detail, from molecular interactions to cellular consequences, and outline the standard experimental workflows required to validate this hypothesis.
The Core Hypothesis: PPARγ Agonism
The primary proposed mechanism of action for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, playing pivotal roles in the regulation of genes involved in metabolism and inflammation.[5]
The typical structure of a PPAR agonist consists of a polar head, a hydrophobic tail, and a linker.[5] In 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, the benzoic acid group can serve as the essential acidic polar head, while the dimethylisoxazole moiety linked via a methoxy group likely functions as the hydrophobic tail that interacts with the ligand-binding pocket of the receptor.
Molecular Interaction and Receptor Activation
Upon entering the cell, the compound is hypothesized to bind to the ligand-binding domain (LBD) of PPARγ located in the cytoplasm or nucleus. This binding event is predicted to induce a conformational change in the PPARγ protein, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR).
Caption: Hypothesized activation of PPARγ signaling by the compound.
Transcriptional Regulation and Downstream Effects
The activated PPARγ-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that regulate glucose and lipid metabolism, leading to several key downstream effects:
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Improved Insulin Sensitivity: Upregulation of genes like GLUT4 (glucose transporter) and adiponectin, which enhance glucose uptake and utilization in peripheral tissues.
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Adipogenesis: Promotion of the differentiation of pre-adipocytes into mature adipocytes, which can safely store fatty acids, thereby reducing lipotoxicity.
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Anti-inflammatory Action: Inhibition of pro-inflammatory transcription factors such as NF-κB, leading to a reduction in inflammatory cytokine production.
| Potential Downstream Effect | Key Target Genes (Examples) | Physiological Consequence |
| Enhanced Insulin Sensitivity | GLUT4, Adiponectin | Improved blood glucose control |
| Adipocyte Differentiation | FABP4, LPL | Increased lipid storage capacity |
| Anti-inflammatory Effects | Repression of NF-κB targets | Reduced systemic inflammation |
A Roadmap for Experimental Validation
To rigorously test the hypothesis of PPARγ agonism, a series of established in vitro and cell-based assays are required. The following protocols provide a self-validating system to confirm the mechanism of action.
Step 1: Confirming Direct Binding to PPARγ
A competitive ligand binding assay is the gold standard for demonstrating direct interaction between a compound and its target receptor.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
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Reagents:
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Recombinant human PPARγ ligand-binding domain (LBD) tagged with a donor fluorophore (e.g., Terbium-cryptate).
-
A known fluorescent PPARγ ligand (tracer) that acts as an acceptor fluorophore.
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4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (test compound).
-
-
Procedure:
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In a microplate, incubate the tagged PPARγ-LBD and the fluorescent tracer with varying concentrations of the test compound.
-
A known PPARγ agonist (e.g., Rosiglitazone) should be used as a positive control.
-
Excite the donor fluorophore with a suitable light source.
-
-
Data Acquisition:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores. The FRET signal is proportional to the amount of tracer bound to the LBD.
-
-
Analysis:
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If the test compound binds to the LBD, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.
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Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the tracer binding.
-
Caption: Experimental workflow for a TR-FRET based ligand binding assay.
Step 2: Assessing Functional Agonist Activity
A reporter gene assay is essential to determine if the binding of the compound translates into a functional cellular response.
Experimental Protocol: Luciferase Reporter Gene Assay
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Cell Transfection:
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Use a suitable cell line (e.g., HEK293T) and co-transfect with two plasmids:
-
An expression vector containing the full-length human PPARγ.
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A reporter vector containing the luciferase gene downstream of a PPRE promoter.
-
-
-
Compound Treatment:
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Plate the transfected cells and treat them with a dose-response curve of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
-
-
Incubation:
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Incubate the cells for 18-24 hours to allow for receptor activation and luciferase expression.
-
-
Lysis and Measurement:
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer.
-
-
Analysis:
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An increase in luminescence indicates activation of the PPRE promoter by the compound-PPARγ complex.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Conclusion and Future Perspectives
Based on its chemical structure, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is strongly hypothesized to act as a PPARγ agonist. This proposed mechanism positions the compound as a potential candidate for further investigation in the context of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. The outlined experimental validation strategy provides a clear and robust path to confirm this hypothesis and to quantify the compound's potency and efficacy. Future studies should also include selectivity profiling against other PPAR isoforms (α and δ) to understand its full pharmacological profile.
References
- Benzoic acid derivatives as modulators PPAR alpha and gamma.
-
Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Source: PMC (PubMed Central).[Link]
-
Design, Synthesis, and Biological Evaluation of Isoxazole-Dihydropyrimidinone Hybrids as Potential Modulators of Adipogenesis and Dyslipidemia. Source: ResearchGate.[Link]
- Novel benzamide derivatives as PPAR-gamma modulators.
-
Exploiting the Therapeutic Potential of Endogenous Immunomodulatory Systems in Multiple Sclerosis—Special Focus on the Peroxisome Proliferator-Activated Receptors (PPARs) and the Kynurenines. Source: MDPI.[Link]
- Benzoic acid derivatives as modulators of PPAR alpha and gamma.
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"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a multifaceted organic compound characterized by the synergistic linkage of a benzoic acid moiety and a disubstituted isoxazole ring. This unique structural arrangement makes it a compound of significant interest in medicinal chemistry and drug discovery. The isoxazole heterocycle is a well-established pharmacophore known for its diverse biological activities, while the benzoic acid group provides a handle for modulating physicochemical properties such as solubility and for potential interactions with biological targets.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a detailed synthetic protocol, and an exploration of its potential therapeutic applications based on the established activities of structurally related molecules.
Molecular Structure and Identification
The foundational step in understanding the properties and potential of a compound lies in its molecular structure.
Figure 1. Chemical structure of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 379250-83-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO₄ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| IUPAC Name | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid | N/A |
| SMILES | Cc1c(conc2ccc(cc2)C(=O)O)c(C)no1 | [2] |
| InChI | InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) | [2] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for anticipating a compound's behavior in both chemical and biological systems. While experimental data for this specific molecule is limited, we can infer and predict certain properties based on its structural motifs and data from analogous compounds.
Table 2: Physical and Chemical Properties
| Property | Value | Source & Rationale |
| Physical State | Solid. Vendor information indicates it is a tan solid. | [1] |
| Melting Point | Not experimentally determined. Likely in the range of 180-220 °C. | Inferred from related structures like 4-methoxybenzoic acid (182-185 °C) and 4-methoxy-3,5-dimethylbenzoic acid (190-194 °C). The larger, more complex isoxazole moiety may influence crystal lattice packing and thus the melting point.[3][4] |
| Boiling Point | Not applicable (decomposes before boiling). | As with many complex organic acids, decomposition is expected at elevated temperatures before a boiling point is reached. |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and methanol. | The benzoic acid moiety provides some polarity, but the larger, relatively nonpolar isoxazole and phenyl groups are expected to dominate, leading to low aqueous solubility. This is consistent with the low water solubility of 4-methoxybenzoic acid.[3] |
| pKa | Predicted to be in the range of 4.0 - 4.5. | The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the aromatic ring. For comparison, the pKa of 4-methoxybenzoic acid is approximately 4.47. The isoxazole ring's electronic influence is not expected to drastically alter this value.[3] |
Spectroscopic Data (Predicted and Comparative)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to exhibit the following characteristic signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between δ 10-13 ppm.
-
Aromatic Protons (Benzoic Acid Ring): Two doublets in the aromatic region (δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-): A singlet around δ 5.0-5.5 ppm.
-
Methyl Protons (Isoxazole Ring): Two singlets for the two methyl groups on the isoxazole ring, expected to appear in the upfield region (δ 2.0-2.5 ppm).
For comparison, the ¹H NMR spectrum of 4-methoxybenzoic acid in DMSO-d₆ shows signals at approximately 12.7 ppm (-COOH), 7.93 ppm and 7.04 ppm (aromatic protons), and 3.84 ppm (-OCH₃).[5]
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide valuable information about the carbon skeleton:
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-O-CH₂-): A signal around δ 60-70 ppm.
-
Isoxazole Ring Carbons: Signals characteristic of the isoxazole ring, typically in the range of δ 100-170 ppm.
-
Methyl Carbons (Isoxazole Ring): Signals in the upfield region, around δ 10-20 ppm.
The ¹³C NMR spectrum of benzoic acid shows signals for the aromatic carbons between 128 and 134 ppm and the carboxylic carbon at around 172 ppm.[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Absorptions in the fingerprint region, typically between 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region.
The IR spectrum of benzoic acid prominently features the broad O-H stretch and the sharp C=O stretch of the carboxylic acid group.[7]
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 247. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether linkage.
Synthesis Protocol
A plausible synthetic route for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can be designed based on established organic chemistry principles, such as Williamson ether synthesis.
Figure 2. Proposed synthetic workflow for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Step-by-Step Methodology
Part 1: Synthesis of Methyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate (Intermediate)
-
Reaction Setup: To a solution of methyl 4-hydroxybenzoate (1.0 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate. Further purification can be achieved by column chromatography on silica gel.
Part 2: Hydrolysis to 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (Final Product)
-
Hydrolysis: Dissolve the intermediate ester in a mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1N hydrochloric acid (HCl).
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
This protocol is based on a general and robust method for ether synthesis and ester hydrolysis, similar to procedures described for related compounds.[8]
Potential Applications in Drug Discovery
The 3,5-dimethylisoxazole moiety is recognized as a bioisostere for acetylated lysine and has been instrumental in the development of potent bromodomain inhibitors.[9] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are particularly attractive therapeutic targets in oncology and inflammation.
Given this precedent, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid represents a promising scaffold for the design of novel BET bromodomain inhibitors. The benzoic acid group can be further functionalized to optimize binding affinity and pharmacokinetic properties.
Safety and Handling
While a specific safety data sheet (SDS) for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is not widely available, general laboratory safety precautions for handling fine chemicals should be observed.[1] Based on the data for 4-methoxybenzoic acid, the compound is expected to be a combustible solid.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a compound with significant potential, particularly in the realm of epigenetic drug discovery. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation of its known and predicted properties, a viable synthetic route, and a clear rationale for its investigation as a potential therapeutic agent. The insights provided herein are intended to empower researchers and drug development professionals to explore the full potential of this intriguing molecule.
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A Technical Guide to the Structure-Activity Relationship (SAR) Exploration of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and its Analogs
Executive Summary
This guide outlines a strategic framework for investigating the structure-activity relationship (SAR) of the novel chemical scaffold, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. While direct biological data for this specific compound is not extensively published, its constituent moieties are well-characterized in medicinal chemistry. The 3,5-dimethylisoxazole group is a highly effective bioisostere for acetylated lysine, notably used in the development of potent bromodomain inhibitors.[1][2] The methoxybenzoic acid fragment is a common pharmacophore that provides critical anchor points for protein-ligand interactions and influences pharmacokinetic properties.[3][4] This document provides researchers and drug development professionals with a comprehensive, experience-driven roadmap for systematically dissecting this scaffold, from initial target hypothesis to detailed experimental protocols and data interpretation, to unlock its therapeutic potential.
Part 1: Deconstruction of the Core Scaffold and Target Hypothesis
A thorough SAR investigation begins with a foundational understanding of the core scaffold's components. The molecule can be dissected into three key regions, each with a probable role based on established medicinal chemistry principles.
The 3,5-Dimethylisoxazole Moiety: A Privileged Acetyl-Lysine Mimetic
The 3,5-dimethylisoxazole group is a cornerstone of this scaffold's potential. It has been successfully employed as a mimic of acetylated lysine (KAc), the canonical binding partner for bromodomains.[2] Bromodomains are epigenetic "reader" proteins that recognize KAc residues on histones and other proteins, playing a critical role in transcriptional regulation.[2] The Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4) are particularly important targets in oncology and inflammation.[1][5]
-
Causality: The isoxazole's nitrogen and oxygen atoms, along with the flanking methyl groups, are believed to replicate the key hydrogen bonding and hydrophobic interactions of an acetylated lysine side chain within the bromodomain binding pocket.[2] Therefore, our primary hypothesis is that 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a potential inhibitor of the BET bromodomain family.
The 4-Methoxybenzoic Acid Moiety: The Anchoring Group
The benzoic acid portion of the molecule likely serves as a key anchoring group. Carboxylic acids are capable of forming strong, charge-assisted hydrogen bonds or salt bridges with basic residues (e.g., Lysine, Arginine) in a protein binding site. Its position on the phenyl ring and the presence of the methoxy group can significantly influence binding affinity, selectivity, and physicochemical properties like solubility and cell permeability.[4][6]
The Methoxy Linker: The Vectorial Spacer
The central methoxy (-CH₂-O-) linker is not merely a passive connector. Its length, rigidity, and geometry dictate the spatial orientation of the isoxazole and benzoic acid moieties relative to one another. This vector is critical for allowing the two pharmacophores to simultaneously engage their respective sub-pockets within the target protein.
Part 2: A Strategic Framework for SAR Exploration
We propose a systematic, three-pronged approach to probe the SAR of this scaffold, focusing on modifications to the benzoic acid ring (Region A), the isoxazole core (Region B), and the ether linker (Region C).
Overall SAR Workflow
The following workflow provides a logical progression from initial analog synthesis to lead optimization.
Caption: Key regions of the 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid scaffold for SAR modification.
Region A: Benzoic Acid Modifications
-
Rationale: To optimize interactions with the binding pocket and modulate physicochemical properties.
-
Experimental Choices:
-
Positional Isomerism: Synthesize the 2- and 3-methoxybenzoic acid analogs. Causality: This probes the required geometry for optimal interaction. A significant drop in potency would suggest a highly constrained binding site.
-
Carboxylic Acid Bioisosteres: Replace the -COOH group with a tetrazole or an acyl sulfonamide. Causality: These modifications can improve metabolic stability and cell permeability while maintaining the key acidic interaction.
-
Ring Substitution: Introduce small electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., CH₃) groups at the 2- or 3-positions. Causality: Halogens can form specific halogen bonds and block metabolic oxidation, while methyl groups can probe for hydrophobic pockets. These changes also modulate the pKa of the carboxylic acid. [7]
-
Region B: Isoxazole Core Modifications
-
Rationale: To validate the KAc-mimic hypothesis and explore the steric tolerance of the acetyl-lysine binding channel.
-
Experimental Choices:
-
Vary Alkyl Groups: Replace the 3- and 5-methyl groups with ethyl or cyclopropyl groups, both individually and together. Causality: This directly tests the size limits of the hydrophobic pockets that accommodate the methyl groups in the KAc binding site.
-
Asymmetric Substitution: Synthesize analogs where one methyl group is replaced by hydrogen (e.g., 3-H-5-methyl or 3-methyl-5-H). Causality: This helps to determine if both methyl groups are essential for affinity or if one is more critical than the other.
-
Region C: Linker Modifications
-
Rationale: To alter the distance and vector between the isoxazole and benzoic acid pharmacophores.
-
Experimental Choices:
-
Homologation: Synthesize analogs with an ethoxy (-CH₂-CH₂-O-) or a direct methylene (-CH₂-) linker. Causality: Changing the linker length directly tests the optimal distance between the two key binding regions of the scaffold.
-
Linker Replacement: Replace the ether oxygen with an amine (-NH-) or an amide (-C(O)NH-). Causality: This introduces hydrogen bond donor/acceptor capabilities within the linker, potentially picking up new interactions with the protein backbone and increasing binding affinity. It also significantly impacts the molecule's conformational flexibility.
-
Part 3: Experimental Protocols and Data Analysis
Adherence to robust and reproducible protocols is paramount for generating high-quality SAR data.
General Synthesis Protocol: Parent Scaffold
The title compound can be synthesized via a Williamson ether synthesis, a reliable and well-documented method.
Protocol: Synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
-
Step 1: Synthesis of (3,5-dimethylisoxazol-4-yl)methanol. This intermediate is commercially available or can be synthesized according to literature procedures.
-
Step 2: Williamson Ether Synthesis.
-
To a solution of Methyl 4-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add (3,5-dimethylisoxazol-4-yl)methyl chloride (1.1 eq) to the mixture.
-
Stir the reaction at 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS. [8] * Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester intermediate.
-
-
Step 3: Saponification.
-
Dissolve the crude methyl ester from Step 2 in a mixture of THF/Methanol (1:1).
-
Add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).
-
Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by LC-MS).
-
Remove the organic solvents under vacuum.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. [7]
-
Primary Biochemical Screening Protocol: BRD4(1) Binding Assay
An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method for measuring protein-ligand binding.
Protocol: BRD4(1) AlphaScreen Assay
-
Reagents: His-tagged BRD4(1) protein, biotinylated H4K5acK8acK12acK16ac peptide, Streptavidin-coated Donor beads, and anti-His AlphaLISA® Acceptor beads.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Preparation: Prepare a serial dilution of test compounds in DMSO, followed by a final dilution in assay buffer.
-
Assay Procedure (384-well plate):
-
Add 5 µL of diluted test compound or DMSO vehicle control.
-
Add 5 µL of BRD4(1) protein (final concentration ~20 nM).
-
Add 5 µL of biotinylated histone peptide (final concentration ~20 nM).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a pre-mixed suspension of Donor and Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an EnVision® or similar plate reader equipped for AlphaScreen detection.
-
Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: The SAR Table
Systematically collating data is crucial for discerning trends. The following table structure is recommended.
Table 1: Illustrative SAR Data for Hypothetical Analogs
| Compound ID | Region A Modification (R¹) | Region B Modification (R²) | Region C Modification (Linker) | BRD4(1) IC₅₀ (nM) | MV4;11 Proliferation EC₅₀ (µM) |
| Parent | H | 3-Me, 5-Me | -CH₂-O- | 350 | 5.2 |
| A-1 | 2-F | 3-Me, 5-Me | -CH₂-O- | 150 | 2.1 |
| A-2 | Tetrazole (replaces COOH) | 3-Me, 5-Me | -CH₂-O- | 420 | 6.8 |
| B-1 | H | 3-Et, 5-Me | -CH₂-O- | 980 | >10 |
| B-2 | H | 3-H, 5-Me | -CH₂-O- | 5500 | >20 |
| C-1 | H | 3-Me, 5-Me | -CH₂-CH₂-O- | 2100 | >20 |
Data are hypothetical and for illustrative purposes only.
Part 4: Conclusion and Future Directions
This guide presents a hypothesis-driven strategy for the comprehensive SAR exploration of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. By systematically modifying the three key regions of the scaffold and employing robust biochemical and cellular assays, researchers can efficiently map the molecular determinants of biological activity. The initial focus on BET bromodomains provides a strong, evidence-based starting point for this investigation. [1][2][5] Positive outcomes from this initial SAR campaign—namely, the identification of analogs with potent, on-target cellular activity—should be followed by comprehensive ADME/Tox profiling and pharmacokinetic studies to identify lead candidates suitable for in vivo efficacy testing.
References
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (n.d.).
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A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]
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Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid. (n.d.). Hoffman Fine Chemicals.
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Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved from [Link]
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Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
- A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.).
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. (2008). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). National Institutes of Health. Retrieved from [Link]
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Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
- Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. (n.d.).
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4-Methoxybenzoic acid (FDB010587). (2010). FooDB. Retrieved from [Link]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved from [Link]
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3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (2011). National Institutes of Health. Retrieved from [Link]
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Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (2006). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
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Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (n.d.). National Institutes of Health. Retrieved from [Link]
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United States Patent. (2008). Retrieved from [Link]
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"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" potential therapeutic targets
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Executive Summary
The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with high therapeutic potential and well-defined mechanisms of action. The compound 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid presents a compelling case for investigation, integrating two privileged scaffolds in medicinal chemistry: the 3,5-dimethylisoxazole core and a benzoic acid derivative. While direct pharmacological data on this specific molecule is not extensively available in the public domain, a comprehensive analysis of its structural components provides a strong foundation for predicting its potential therapeutic targets. This guide synthesizes current knowledge to propose and explore the most probable biological targets, offering a roadmap for future research and development. The primary focus will be on its potential as a modulator of epigenetic targets, specifically bromodomains, and as an inhibitor of key enzymes in inflammatory pathways, such as cyclooxygenases.
Introduction: A Molecule of Bivalent Potential
The chemical architecture of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid suggests a molecule designed for specific biological interactions. The isoxazole ring is a five-membered heterocycle known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The benzoic acid moiety is a common feature in a multitude of approved drugs and is recognized for its ability to interact with various biological targets.[4][5][6] The ether linkage provides a flexible bridge between these two key pharmacophores, allowing for optimal orientation within a target's binding site.
This guide will delve into the rationale behind prioritizing certain therapeutic targets for this molecule, detail the experimental workflows necessary for target validation, and provide a framework for its potential development as a therapeutic agent.
Prime Target Class: Epigenetic Modulators - Bromodomain Inhibitors
A highly compelling hypothesis for the therapeutic action of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is its potential to function as a bromodomain inhibitor. Bromodomains are "reader" domains that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene transcription.[7][8] The Bromodomain and Extra-Terminal Domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are particularly attractive targets in oncology and inflammation.
The Scientific Rationale: The 3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Mimic
The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine.[7][8] This structural mimicry allows it to occupy the acetyl-lysine binding pocket of bromodomains, thereby competitively inhibiting the interaction with native acetylated proteins. This inhibition can lead to the downregulation of key oncogenes, such as c-MYC, making BET inhibitors a promising class of anti-cancer agents.[9] The presence of this specific isoxazole substitution in the topic molecule is a strong indicator of its potential as a bromodomain ligand.
Proposed Signaling Pathway Inhibition
Below is a diagram illustrating the proposed mechanism of action for a BET inhibitor.
Caption: Proposed mechanism of BET inhibition leading to reduced oncogene transcription.
Experimental Workflow for Target Validation
A systematic approach is required to validate BRD4 as a target. The following workflow outlines the key experimental steps.
Caption: Simplified pathway of COX inhibition to reduce inflammation.
Experimental Workflow for Target Validation
Protocol 3: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2, arachidonic acid, and a prostaglandin detection kit (e.g., ELISA).
-
Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined time.
-
Measure the amount of prostaglandin produced.
-
-
Data Analysis: Calculate IC50 values for both enzymes and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Other Potential Therapeutic Avenues
The isoxazole and benzoic acid motifs are associated with a broad range of biological activities, suggesting that 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid could have other potential applications.
| Potential Therapeutic Area | Rationale | Supporting Evidence |
| Antimicrobial | Both isoxazole and benzoic acid derivatives have demonstrated antimicrobial properties. [3][10][11] | The molecule could be screened against a panel of bacterial and fungal strains. |
| Anticancer (General) | Beyond BET inhibition, isoxazole-containing compounds have shown cytotoxic effects against various cancer cell lines through diverse mechanisms. [1][5] | The compound's antiproliferative activity can be assessed across a broad panel of cancer cell lines. |
| Neuroprotective | Some isoxazole derivatives have been investigated for their neuroprotective effects. [2] | Studies in models of neurodegenerative diseases could be considered. |
Conclusion and Future Directions
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a promising chemical entity with a high probability of interacting with therapeutically relevant targets. Based on a thorough analysis of its structural components, the most compelling avenues for investigation are its potential as a bromodomain inhibitor, particularly for cancer therapy, and as a COX inhibitor for inflammatory conditions. The experimental workflows detailed in this guide provide a clear path for validating these hypotheses. Future research should focus on synthesizing the compound and systematically evaluating its biological activity, starting with the primary proposed targets. The insights gained from these studies will be instrumental in determining the ultimate therapeutic potential of this molecule.
References
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.).
- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018, October 22).
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).
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"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" analogs and derivatives discovery
An In-Depth Technical Guide to the Discovery of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid Analogs and Derivatives
Abstract
The 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid scaffold represents a compelling starting point for drug discovery, merging the established pharmacophoric properties of benzoic acid with the versatile and tunable isoxazole moiety. Isoxazole derivatives are integral to numerous clinically approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel analogs and derivatives based on this core structure. We will explore strategies for optimizing pharmacokinetic and pharmacodynamic profiles, detailing robust synthetic protocols and a hierarchical biological screening cascade. The overarching goal is to equip researchers and drug development professionals with the technical insights and field-proven methodologies required to unlock the therapeutic potential of this chemical class.
The Core Scaffold: A Strategic Analysis
The discovery of novel therapeutics often begins with a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The title compound, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, can be deconstructed into three key components, each offering distinct opportunities for strategic modification.
-
The 3,5-Dimethylisoxazole Ring: This five-membered heterocycle is a cornerstone of modern medicinal chemistry.[4][5] It can serve as a bioisosteric replacement for other groups, engage in hydrogen bonding, and provide a rigid framework to orient other functional groups. The 3,5-dimethyl substitution pattern offers a stable, well-defined starting point, with the methyl groups themselves being potential vectors for further exploration to probe steric and electronic requirements of a target's binding pocket.[3][6] The 3,5-dimethylisoxazole moiety has been successfully employed as an acetylated lysine (KAc) mimic in the development of potent bromodomain inhibitors.[7]
-
The Methoxy Linker: An ether linkage provides a balance of stability and conformational flexibility, connecting the isoxazole and phenyl rings. Its length and geometry are critical determinants of how the two terminal ring systems are presented to a biological target. Modifying this linker is a key strategy for optimizing binding affinity.
-
The Benzoic Acid Moiety: The carboxylic acid group is a classical pharmacophore, frequently involved in critical electrostatic and hydrogen-bonding interactions with biological targets, particularly with arginine or lysine residues in a binding site.[8] However, its acidic nature often imparts undesirable physicochemical properties, such as poor membrane permeability, rapid metabolic clearance (e.g., via glucuronidation), and potential off-target toxicity.[9][10] This makes the carboxylic acid a prime candidate for bioisosteric replacement to enhance drug-like properties.[11]
Rational Design Strategies for Analog Discovery
The primary objective of analog discovery is the systematic modification of a lead compound to enhance its therapeutic profile. This process is guided by a multi-parameter optimization strategy targeting potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Mitigating Carboxylic Acid Liabilities via Bioisosteric Replacement
The replacement of the carboxylic acid is one of the most impactful strategies for this scaffold.[10] A bioisostere is a functional group that retains the essential biological activity of the original group while altering its physicochemical properties.[9][11] The choice of a bioisostere is context-dependent and often requires empirical testing of a panel of replacements.[9]
Table 1: Common Carboxylic Acid Bioisosteres and Their Properties
| Bioisostere | Representative Structure | Typical pKa | Key Characteristics & Rationale |
| Tetrazole | 5-substituted-1H-tetrazole | ~4.5 - 4.9 | Acidity comparable to carboxylic acids but offers greater lipophilicity and metabolic stability against glucuronidation.[8][11] |
| N-Acylsulfonamide | R-CO-NH-SO₂-R' | ~4.0 - 6.0 | Can mimic the hydrogen bonding pattern of a carboxylate and often improves cell permeability.[8][12] |
| Hydroxamic Acid | R-CO-NH-OH | ~8.0 - 9.0 | Moderately acidic and a strong metal chelator. Can serve as a carboxylic acid mimic in specific contexts.[9] |
| Isoxazolol | 3-Hydroxyisoxazole | ~4.0 - 5.0 | An acidic heterocycle that can effectively replicate the charge and interaction profile of a carboxylate.[8] |
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the core scaffold is essential to build a robust SAR model. This involves probing the chemical space around the molecule to understand which structural features are critical for activity.
-
Isoxazole Substitution: Replacing the methyl groups with other small alkyl or halogenated groups can probe for steric clashes or favorable lipophilic interactions in the binding pocket.
-
Phenyl Ring Substitution: Decorating the phenyl ring with various substituents (e.g., halogens, small alkyls, methoxy groups) can modulate electronic properties and provide additional interaction points with the target.[6]
-
Linker Modification: Altering the linker—for example, by changing its length (e.g., to an ethoxy group), rigidity (e.g., incorporating a cyclopropyl group), or chemical nature (e.g., replacing oxygen with sulfur or nitrogen)—is a powerful tool for optimizing the spatial orientation of the key pharmacophoric elements.
Synthetic Methodologies and Experimental Protocols
A robust and flexible synthetic platform is paramount for efficiently generating a library of analogs. The general synthetic strategy involves the preparation of key intermediates followed by their coupling and final deprotection or modification.
General Synthetic Workflow
The following diagram outlines a logical and efficient workflow for the synthesis of the core scaffold and its primary analogs.
Caption: General synthetic workflow for the target compound and its analogs.
Protocol 3.1: Synthesis of the Core Scaffold
This protocol describes a two-step synthesis starting from commercially available materials. The key steps are a Mitsunobu etherification followed by saponification of the resulting ester.
Step 1: Ether Formation via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for forming C-O bonds with inversion of configuration at the alcohol's stereocenter, making it ideal for complex molecule synthesis.[13][14][15]
-
Reagents & Equipment:
-
(3,5-Dimethylisoxazol-4-yl)methanol (1.0 eq)
-
Methyl 4-hydroxybenzoate (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath
-
-
Procedure:
-
To a stirred solution of (3,5-Dimethylisoxazol-4-yl)methanol, methyl 4-hydroxybenzoate, and PPh₃ in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield methyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be challenging to remove, which is a known drawback of this reaction.[16]
-
Step 2: Ester Hydrolysis (Saponification)
Base-promoted hydrolysis, or saponification, is an irreversible and high-yielding method for converting esters to carboxylic acids.[17][18]
-
Reagents & Equipment:
-
Methyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (3.0 eq)
-
Solvent mixture (e.g., THF:Water, 3:1)
-
1M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, separatory funnel
-
-
Procedure:
-
Dissolve the ester intermediate in the THF:Water solvent mixture.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.[17] Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
-
Biological Evaluation: A Hierarchical Screening Cascade
Given the structural features of the scaffold, a plausible therapeutic area could be in metabolic diseases or oncology, where targets such as nuclear receptors or bromodomains are often modulated by molecules with similar pharmacophores.[7][19] A hierarchical screening approach ensures that resources are focused on the most promising compounds.
Screening Cascade Logic
Caption: A typical hierarchical screening cascade for drug discovery.
Protocol 4.1: Primary In Vitro Assay - Nuclear Receptor Transactivation
This protocol describes a cell-based luciferase reporter assay to identify compounds that act as agonists or antagonists of a specific nuclear receptor (e.g., PPAR, LXR).[20][21]
-
Materials & Equipment:
-
Reporter cell line (e.g., HEK293T cells) stably or transiently transfected with:
-
An expression vector for the nuclear receptor of interest.
-
A reporter vector containing a luciferase gene downstream of a response element for that receptor.[21]
-
-
Test compounds dissolved in DMSO.
-
Positive control agonist/antagonist.
-
Cell culture medium, plates (96- or 384-well).
-
Luciferase assay reagent kit.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Seed the reporter cells into microtiter plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells. For agonist mode, add compounds alone. For antagonist mode, add compounds in the presence of a known agonist at its EC₅₀ concentration.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence signal using a luminometer. The light output is directly proportional to the level of receptor activation.[20]
-
In Vivo Efficacy Evaluation
Promising candidates with good in vitro potency and favorable pharmacokinetic profiles are advanced to in vivo disease models. The choice of model is dictated by the therapeutic hypothesis.
-
Example Model for Metabolic Disease: Diet-induced obesity (DIO) mouse models are frequently used to study obesity and pre-diabetes.[22] Animals are fed a high-fat diet to induce weight gain and insulin resistance.
-
Procedure Outline:
-
Acclimate DIO mice and randomize them into vehicle and treatment groups.
-
Administer the test compound orally or via the desired route at one or more dose levels for a specified period (e.g., 2-4 weeks).
-
Monitor key endpoints such as body weight, food intake, plasma glucose, insulin levels, and lipid profiles.
-
At the end of the study, tissues such as the liver and adipose can be collected for histological and gene expression analysis.[23][24][25][26]
-
Conclusion and Future Directions
The 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid scaffold provides a rich platform for the discovery of novel therapeutic agents. The key to success lies in a multi-pronged strategy that addresses the inherent liabilities of the benzoic acid moiety through bioisosteric replacement while simultaneously exploring the SAR of the isoxazole and linker components. By integrating rational design, efficient synthetic execution, and a hierarchical biological evaluation cascade, researchers can systematically navigate the chemical space around this core to identify lead candidates with optimized efficacy, selectivity, and drug-like properties. Future work should focus on developing a deeper understanding of the pharmacophore model for the target of interest and leveraging computational tools to guide the next generation of analog design.
References
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- Esters to Carboxylic Acids: Saponific
- Metabolic Disease Models. (n.d.). Biocytogen.
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- Improving the Nicotinic Pharmacophore With a Series of (Isoxazole)methylene-1-azacyclic Compounds: Synthesis, Structure-Activity Relationship, and Molecular Modeling. (2000). PubMed.
- Preclinical Animal Models for Metabolic Diseases. (2025). Biocytogen.
- Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. (n.d.). Bentham Science.
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- Isoxazole analogues bind the System xc- transporter: Structure-activity relationship and pharmacophore model. (2010). Bioorganic & Medicinal Chemistry, 18(1), 202-213.
- Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). PubMed Central.
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A Technical Guide to the Spectroscopic Characterization of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
This guide provides a detailed analysis of the expected spectroscopic signature of the compound 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. As experimental spectra for this specific molecule are not widely published, this document establishes a predictive framework based on established spectroscopic principles and comparative data from the closely related reference compound, 4-methoxybenzoic acid. This approach is designed to empower researchers in identifying and characterizing this molecule, offering insights into the causality behind its spectroscopic features.
Molecular Structure and Rationale
The structural elucidation of a novel or uncharacterized compound relies on the synergistic interpretation of multiple spectroscopic techniques. For 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, its structure can be deconstructed into three key fragments which will manifest distinctively in its NMR, MS, and IR spectra:
-
The p-Substituted Benzoic Acid Moiety: This forms the core aromatic system.
-
The Methoxy Linker: A critical ether linkage.
-
The 3,5-Dimethylisoxazolyl Group: A heterocyclic substituent.
The following diagram illustrates the molecular structure and the key fragments for spectroscopic analysis.
Caption: Molecular structure of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Based on the structure, we can predict the following key signals. For comparative analysis, data for 4-methoxybenzoic acid is provided.[1][2]
| Assignment (Target Molecule) | Predicted δ (ppm) | Predicted Multiplicity | Reference: 4-Methoxybenzoic acid δ (ppm) [Solvent] | Rationale for Prediction |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 12.7 [DMSO-d₆][1] | The acidic proton is typically deshielded and appears as a broad singlet, often exchanging with trace water in the solvent. |
| Aromatic Protons (H-2, H-6) | ~8.0 - 8.2 | Doublet | 7.93 [DMSO-d₆][1] | These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded. |
| Aromatic Protons (H-3, H-5) | ~7.0 - 7.2 | Doublet | 7.04 [DMSO-d₆][1] | These protons are ortho to the electron-donating methoxy group and will be more shielded compared to H-2 and H-6. |
| Methylene Protons (-O-CH₂-) | ~5.0 - 5.2 | Singlet | N/A | The methylene protons are adjacent to an oxygen atom and the isoxazole ring, leading to a significant downfield shift. |
| Isoxazole Methyl (-CH₃) | ~2.4 | Singlet | N/A | Methyl group at position 5 of the isoxazole ring. |
| Isoxazole Methyl (-CH₃) | ~2.2 | Singlet | N/A | Methyl group at position 3 of the isoxazole ring. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Assignment (Target Molecule) | Predicted δ (ppm) | Reference: 4-Methoxybenzoic acid δ (ppm) | Rationale for Prediction |
| Carboxylic Carbon (-COOH) | ~167 | ~167 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Aromatic Carbon (C-4, C-O) | ~163 | ~163 | This carbon is attached to the electron-donating methoxy group. |
| Aromatic Carbons (C-2, C-6) | ~131 | ~131 | Aromatic carbons ortho to the carboxylic acid group. |
| Aromatic Carbon (C-1, C-COOH) | ~123 | ~123 | The ipso-carbon attached to the carboxylic acid group. |
| Aromatic Carbons (C-3, C-5) | ~114 | ~114 | Aromatic carbons ortho to the methoxy group. |
| Methylene Carbon (-O-CH₂-) | ~60-65 | N/A | The methylene carbon is shielded by the adjacent oxygen. |
| Isoxazole Carbons (C-3, C-5) | ~160-170 | N/A | Carbons within the heterocyclic ring are typically in this range. |
| Isoxazole Carbon (C-4) | ~100-110 | N/A | The substituted carbon of the isoxazole ring. |
| Isoxazole Methyls (-CH₃) | ~10-15 | N/A | The methyl carbons are highly shielded. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for such compounds.
Predicted Data for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: [3]
-
Molecular Formula: C₁₂H₁₁NO₃
-
Monoisotopic Mass: 217.0739 Da
-
Predicted [M+H]⁺: 218.08118 m/z
-
Predicted [M+Na]⁺: 240.06312 m/z
Reference Data for 4-Methoxybenzoic acid: [2][4]
-
Molecular Formula: C₈H₈O₃
-
Molecular Weight: 152.15 g/mol [2]
-
[M]⁺: 152 m/z
-
Base Peak: 135 m/z ([M-OH]⁺)
-
Other Fragments: 121 m/z ([M-OCH₃]⁺), 107 m/z ([M-COOH]⁺), 77 m/z ([C₆H₅]⁺)
The fragmentation of the target molecule is expected to show characteristic losses of the carboxylic acid group, the methoxy linker, and fragmentation of the isoxazole ring.
The following diagram illustrates a plausible fragmentation pathway.
Caption: A simplified predicted fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference: 4-Methoxybenzoic acid (cm⁻¹) | Rationale |
| O-H (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | The broadness is due to hydrogen bonding of the carboxylic acid dimers. |
| C=O (Carboxylic Acid) | ~1680-1710 | ~1680-1700 | A strong, sharp peak characteristic of a carbonyl stretch. |
| C=C (Aromatic) | ~1450-1600 | ~1450-1600 | Multiple sharp peaks indicating the aromatic ring. |
| C-O (Ether & Carboxylic Acid) | ~1240-1310 | ~1240-1310 | Stretching vibrations for the ether and carboxylic acid C-O bonds. |
| C=N (Isoxazole) | ~1600-1650 | N/A | Characteristic stretch for the imine bond within the isoxazole ring. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount. The following are generalized, yet robust, protocols for the analysis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas or liquid chromatograph (GC-MS or LC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: Separate the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Detection: Generate the mass spectrum by detecting the abundance of ions at each mass-to-charge ratio.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
The following workflow diagram outlines the comprehensive characterization process.
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
References
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. Retrieved from [Link]
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An In-Depth Technical Guide to Initial Screening Assays for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Abstract
This technical guide provides a comprehensive framework for designing and executing an initial screening cascade for the novel small molecule, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Recognizing the therapeutic potential inherent in the isoxazole scaffold, which is present in numerous approved drugs, this document outlines a strategic, multi-pronged approach to elucidate the compound's biological activity. We will move beyond a rigid, templated screening model to a logically structured investigation beginning with broad phenotypic screens to uncover potential areas of efficacy, followed by targeted assays against high-probability target classes including G-protein coupled receptors (GPCRs), nuclear receptors, and kinases. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causal reasoning behind experimental choices to ensure scientific integrity and trustworthiness.
Introduction: The Therapeutic Potential of the Isoxazole Scaffold
The isoxazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Isoxazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. This broad spectrum of activity makes the isoxazole scaffold a privileged structure in drug discovery. The subject of this guide, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, combines this versatile heterocycle with a benzoic acid group, a common feature in molecules designed to interact with specific receptor binding pockets.
Given the novelty of this specific compound, an unbiased and comprehensive initial screening strategy is paramount. A purely target-based approach without prior knowledge can be inefficient. Therefore, we advocate for a dual-pronged strategy that begins with phenotypic screening to identify a desirable change in the phenotype of a cell or organism, followed by more focused, target-based assays to deconvolute the mechanism of action.
Strategic Approach: From Phenotype to Target
Our proposed screening cascade is designed to maximize the discovery potential while maintaining resource efficiency. The workflow begins with broad, unbiased assays and progressively narrows the focus based on the generated data.
Figure 1: A multi-phase screening cascade for a novel compound.
Phase 1: Unbiased Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach to identify compounds that produce a desired biological effect without a preconceived mechanism of action. This "classical pharmacology" approach has been responsible for the discovery of a disproportionate number of first-in-class drugs.
Rationale and Experimental Design
The initial phenotypic screen will assess the effect of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid on cell viability and proliferation across a panel of cell lines representing different cancer types. This provides a broad window into the compound's potential cytotoxic or cytostatic effects.
Experimental Protocol: Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a concentration range of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hypothetical Data Presentation
| Cell Line | IC50 (µM) of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid |
| MCF-7 (Breast Cancer) | > 100 |
| A549 (Lung Cancer) | 15.2 |
| HCT116 (Colon Cancer) | 8.9 |
Phase 2: Broad Target Class Screening
Based on the initial phenotypic data suggesting potential anti-proliferative effects, we will proceed to screen against major target classes known to be involved in cell growth and proliferation: GPCRs, nuclear receptors, and kinases.
G-Protein Coupled Receptor (GPCR) Screening
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.
We will employ a high-throughput calcium flux assay to screen for agonist or antagonist activity against a panel of GPCRs implicated in cancer cell signaling.
-
Cell Loading: Plate cells expressing the target GPCRs in 384-well plates and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid at a screening concentration of 10 µM.
-
Agonist/Antagonist Addition: For antagonist screening, add a known agonist after a short incubation with the test compound.
-
Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Identify "hits" based on a significant increase (agonist) or decrease (antagonist) in fluorescence compared to controls.
Nuclear Receptor Screening
Nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in a variety of cellular processes, making them important drug targets.
A cell-based luciferase reporter assay will be used to screen for agonist or antagonist activity against a panel of nuclear receptors. This assay measures the ability of the compound to modulate the transcriptional activity of the target receptor.
-
Cell Transfection: Co-transfect cells with a plasmid encoding the target nuclear receptor and a reporter plasmid containing a luciferase gene under the control of a responsive element.
-
Compound Treatment: Treat the transfected cells with 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid at 10 µM.
-
Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a control and identify compounds that significantly activate or inhibit the reporter gene expression.
Kinase Inhibitor Screening
Protein kinases are crucial regulators of cell signaling, and their deregulation is a hallmark of many diseases, particularly cancer.
A biochemical kinase activity assay will be used to screen for inhibitory activity against a panel of kinases relevant to cancer cell proliferation.
-
Kinase Reaction: In a 384-well plate, incubate the target kinase, substrate, and ATP with 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (10 µM).
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction.
-
Data Acquisition: Measure the luminescence, which is proportional to the amount of ADP produced and thus kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity relative to a vehicle control.
Phase 3: Hit Validation and Mechanism of Action Studies
Hits identified in the broad target class screens will be subjected to further validation to confirm their activity and elucidate their mechanism of action.
Dose-Response Analysis
For any confirmed hits, a full dose-response curve will be generated to determine the IC50 or EC50 value, providing a quantitative measure of the compound's potency.
Secondary and Orthogonal Assays
To confirm that the observed activity is not an artifact of the primary assay, orthogonal assays with different detection technologies will be employed. For example, a kinase hit from a luminescence-based assay could be confirmed using a fluorescence polarization assay.
Target Deconvolution
For promising hits from the phenotypic screen where the target is unknown, target deconvolution studies will be initiated. Techniques such as affinity chromatography, chemical proteomics, or genetic approaches can be employed to identify the molecular target(s) of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Figure 2: Workflow for target deconvolution and validation.
Conclusion
This technical guide presents a robust and scientifically rigorous strategy for the initial screening of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. By integrating unbiased phenotypic screening with targeted assays against high-probability target classes, this approach maximizes the potential for discovering novel biological activities and elucidating the underlying mechanism of action. The detailed protocols and emphasis on data-driven decision-making provide a solid foundation for advancing this promising compound through the early stages of the drug discovery pipeline.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- Nuclear Receptor Assay Services. Reaction Biology.
- Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.
Methodological & Application
Application Notes and Protocols: Investigating "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" in Cell Culture
Introduction
"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" is a small molecule with the chemical formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol [1][2]. Structurally, it is characterized by a benzoic acid moiety linked to a 3,5-dimethylisoxazole ring via a methoxy bridge. While this compound has been identified as a related compound or impurity in the synthesis of Eltrombopag, a thrombopoietin receptor agonist, its independent biological activities are not extensively documented in publicly available literature[3][4][5].
The presence of the benzoic acid and isoxazole functional groups suggests potential for various biological interactions. Benzoic acid derivatives are known to exhibit a wide range of bioactivities, including antimicrobial and effects on cell signaling[6][7][8]. Similarly, the 3,5-dimethylisoxazole moiety has been explored as an acetyl-lysine mimetic, notably in the development of bromodomain inhibitors[9][10].
Given the limited specific data on "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid," this guide provides a comprehensive framework for its initial characterization in a cell culture setting. The following protocols are designed to be a starting point for researchers to determine its cytotoxic profile and to screen for potential biological effects in a systematic and reproducible manner.
Compound Details
| Property | Value | Source |
| IUPAC Name | 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | N/A |
| CAS Number | 1185147-33-5 (or related isomers) | N/A |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Physical Form | Solid | [1] |
PART 1: Preparation of Stock Solutions
The accurate preparation of small-molecule drugs is a critical first step for reliable and reproducible cell culture experiments[11]. This protocol outlines the steps for preparing a concentrated stock solution of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid."
Solubility Considerations
Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
-
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.001 L * 247.25 g/mol = 2.4725 mg
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out approximately 2.47 mg of the compound into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Once dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
PART 2: Experimental Workflow for Biological Characterization
The following tiered approach provides a systematic way to investigate the biological effects of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" in cell culture.
Tier 1: Determination of Cytotoxicity
The first step is to determine the concentration range over which the compound affects cell viability. This will establish a working concentration range for subsequent functional assays.
2.1. Cell Line Selection
The choice of cell line will depend on the research question. Given the structural similarities to bromodomain inhibitors and other signaling modulators, a panel of cell lines could be considered:
-
Cancer Cell Lines: A common starting point for screening novel compounds. Examples include HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or a panel relevant to a specific cancer type.
-
Normal Human Cell Lines: To assess for selective toxicity. Examples include human dermal fibroblasts (HDF) or a non-transformed epithelial cell line like MCF-10A.
2.2. Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well)[14].
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in culture medium. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate for a desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
2.3. Experimental Workflow: Cytotoxicity Determination
Caption: Workflow for determining the cytotoxic profile of the compound.
Tier 2: Screening for Biological Activity
Once a non-toxic concentration range is established, you can screen for various biological effects. These assays should be performed at concentrations below the IC₅₀ value.
2.4. Cell Proliferation Assay (e.g., BrdU or EdU Assay)
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
-
Seed and treat cells as described for the cytotoxicity assay, using non-toxic concentrations of the compound.
-
At the end of the treatment period, add BrdU or EdU to the culture medium and incubate for a few hours.
-
Fix and permeabilize the cells.
-
Detect the incorporated BrdU or EdU using a specific antibody (for BrdU) or click chemistry (for EdU) with a fluorescent label.
-
Analyze the results using a fluorescence microscope or a plate reader.
2.5. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay can determine if the compound induces programmed cell death.
-
Seed cells in 6-well plates and treat with the compound for a specified time.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Tier 3: Mechanistic Studies
Based on the results from Tier 2, more focused experiments can be designed to elucidate the compound's mechanism of action. For example, if the compound inhibits proliferation, you might investigate its effect on cell cycle progression.
2.6. Cell Cycle Analysis
-
Treat cells with the compound at a non-toxic concentration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase A.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
2.7. General Workflow for Biological Investigation
Caption: A tiered approach for the biological characterization of a novel compound.
PART 3: Data Interpretation and Troubleshooting
Interpreting Results
-
Cytotoxicity: A steep dose-response curve suggests a specific mode of toxicity, while a shallow curve may indicate non-specific effects.
-
Proliferation vs. Viability: A compound may inhibit proliferation without causing cell death. Comparing the results of a proliferation assay with a viability assay can distinguish between cytostatic and cytotoxic effects.
-
Apoptosis: An increase in the Annexin V-positive population indicates the induction of apoptosis. This can be confirmed by looking for cleavage of caspase-3 or PARP by Western blotting.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Precipitation in Medium | Poor solubility at the working concentration. | Prepare a more dilute stock solution or lower the final concentration. Ensure the final DMSO concentration is not too high. |
| High Variability in Assay Results | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Practice consistent cell culture and pipetting techniques. Avoid using the outer wells of a 96-well plate. |
| No Observable Effect | The compound is inactive in the chosen cell line or the concentrations tested are too low. | Test a wider range of concentrations. Screen in different cell lines. Consider the possibility that the compound has a different biological activity than those tested. |
Conclusion
While "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" is not well-characterized, its chemical structure suggests potential for biological activity. The protocols and workflows outlined in this document provide a robust starting point for researchers to systematically investigate its effects in a cell culture setting. By following a tiered approach, from determining cytotoxicity to screening for biological activity and performing mechanistic studies, researchers can generate the foundational data needed to understand the potential of this novel compound.
References
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AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]
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Veeprho. Eltrombopag Impurities and Related Compound. [Link]
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PubChem. Eltrombopag olamine. [Link]
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Molsyns. Eltrombopag Related Compound. [Link]
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AMSBIO. (2024, September 5). Culture techniques for drug discovery and therapeutics. [Link]
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PubChem. Eltrombopag. [Link]
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Hou, L., et al. (2022). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology. [Link]
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Hoffman Fine Chemicals. CAS 379250-83-6 | 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid. [Link]
-
Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry. [Link]
-
Fukurotani, K., et al. (1991). Different Effects of 4-(4'-chlorobenzyloxy)benzoic Acid (MII) on Lipid Synthesis and Cell Growth in Human and Mouse Skin Fibroblasts. The Journal of Biochemistry. [Link]
-
Abdullah, M., et al. (2002). Benzoic acid biosynthesis in cell cultures of Hypericum androsaemum. Phytochemistry. [Link]
-
Hewings, D. S., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
-
Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin. [Link]
-
Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology. [Link]
-
Dai, H., et al. (2008). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]
-
Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Serbian Chemical Society. [Link]
-
Wikipedia. p-Anisic acid. [Link]
-
CAS Common Chemistry. 4-Methoxybenzoic acid. [Link]
Sources
- 1. 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Eltrombopag Related Compound | molsyns.com [molsyns.com]
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- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. atcc.org [atcc.org]
Application Notes & Protocols: A Preclinical Development Framework for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Disclaimer: As of the date of this document, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or any preclinical or clinical studies of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. Consequently, no established dosage and administration guidelines exist. The toxicological properties of this compound are not fully investigated, and it should be handled with appropriate caution in a laboratory setting.[1][2]
This document provides a comprehensive, albeit prospective, framework for the systematic investigation required to establish such guidelines. It is intended for researchers, scientists, and drug development professionals as a roadmap for the preclinical evaluation of a novel chemical entity (NCE).
Section 1: Foundational Characterization & Formulation
The journey from a synthesized molecule to a potential therapeutic agent begins with a thorough understanding of its fundamental physicochemical properties. These characteristics are critical as they dictate the compound's behavior in biological systems and inform the development of viable formulations for testing.
Physicochemical Profiling
Accurate and early characterization prevents costly downstream failures. The initial assays should focus on solubility and stability, as these are prerequisites for any biological screening.
Table 1: Essential Physicochemical Parameters & Methodologies
| Parameter | Methodology | Rationale & Interpretation |
| Aqueous Solubility | Thermodynamic Solubility (Shake-flask method) | Determines the maximum concentration achievable in aqueous media. Poor solubility (<10 µM) can hinder in vitro assays and limit oral bioavailability. |
| pH-Dependent Solubility | Potentiometric Titration or UV-Vis Spectroscopy | As a benzoic acid derivative, the compound's charge state and solubility will be highly dependent on pH. This is crucial for predicting absorption in the gastrointestinal tract. |
| Chemical Stability | HPLC-UV/MS analysis of compound in various buffers (pH 2, 7.4, 9) at 37°C over 48 hours. | Assesses degradation kinetics. Instability can lead to inaccurate potency measurements and the formation of potentially toxic byproducts. |
| LogD (Distribution Coefficient) | Shake-flask method using n-octanol/water at pH 7.4. | Measures lipophilicity at physiological pH. LogD values between 1 and 3 are often correlated with good membrane permeability and oral absorption.[3] |
Analytical Method Development
A robust and validated analytical method is the cornerstone of all subsequent studies. It allows for the accurate quantification of the compound in various biological matrices.
Protocol 1: Generic HPLC-MS/MS Method for Quantification
-
System: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode on the MS/MS. The precursor ion will be the protonated molecule [M+H]⁺, and at least two product ions should be optimized for specificity.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (1:3 ratio), followed by centrifugation and analysis of the supernatant.
-
Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
Formulation Development
The vehicle used to deliver the compound can significantly impact experimental outcomes. Simple formulations are preferred initially, with complexity increasing as required.
-
In Vitro Stock Solutions: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.
-
In Vivo Formulations:
-
Intravenous (IV): For initial pharmacokinetic studies, aim for a solution-based formulation. A common vehicle is a co-solvent system such as 10% DMSO, 40% PEG400, and 50% saline.
-
Oral (PO): Depending on solubility, an aqueous suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween 80 can be used. This is suitable for compounds with low water solubility.
-
Section 2: In Vitro Pharmacology & Safety Assessment
Before administration to any living organism, a comprehensive in vitro profile is required to understand the compound's biological activity, potential mechanism of action, and off-target liabilities.
Target Engagement & Efficacy
Assuming the compound is designed to inhibit a specific target (e.g., an enzyme or receptor), the primary goal is to quantify its potency and selectivity.
Protocol 2: Determining IC₅₀ in a Cell-Based Assay
-
Cell Line Selection: Choose a cell line that endogenously expresses the target of interest.
-
Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (e.g., 11 points, 1:3 dilution starting from 100 µM). Add the compound to the cells and incubate for a duration relevant to the biological endpoint (e.g., 24-72 hours).
-
Endpoint Measurement: Utilize an appropriate assay to measure the biological effect. For an anti-proliferative agent, a cell viability assay (e.g., CellTiter-Glo®) is common.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that causes 50% of the maximal inhibition).
In Vitro ADME & Toxicology
These assays predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of the compound.
Table 2: Key In Vitro ADME/Tox Assays
| Assay | Methodology | Rationale |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes and monitoring compound disappearance over time via LC-MS/MS. | Predicts the rate of metabolic clearance in the liver, a primary determinant of a drug's half-life. |
| Plasma Protein Binding | Equilibrium dialysis. | Determines the fraction of the compound bound to plasma proteins. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[4] |
| CYP450 Inhibition | Incubation with recombinant human CYP isozymes (e.g., 3A4, 2D6, 2C9) and specific probe substrates. | Assesses the potential for drug-drug interactions. |
| hERG Liability | Automated patch-clamp assay on cells expressing the hERG potassium channel. | A critical early safety screen to assess the risk of drug-induced cardiac arrhythmia (QT prolongation). |
| Cytotoxicity | Measurement of cell viability (e.g., MTT or LDH release assays) in a non-target cell line (e.g., HepG2). | Provides a general measure of cellular toxicity. |
Section 3: In Vivo Pharmacokinetic (PK) Profiling
PK studies are essential to understand how an organism absorbs, distributes, metabolizes, and excretes the compound. This information is the bridge between dose administered and concentration achieved at the site of action.
Single-Dose PK Study in Rodents
The rat is a common initial species for full PK characterization.
Protocol 3: IV and PO Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), typically cannulated in the jugular vein for serial blood sampling.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low enough to avoid solubility and toxicity issues.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using the validated LC-MS/MS method (Protocol 1).
-
PK Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cₘₐₓ | Maximum observed plasma concentration (PO) | Related to efficacy and potential toxicity. |
| Tₘₐₓ | Time to reach Cₘₐₓ (PO) | Indicates the rate of absorption. |
| AUC | Area Under the concentration-time Curve | Represents total drug exposure. |
| CL | Clearance (IV) | The volume of plasma cleared of the drug per unit time. A measure of elimination efficiency. |
| Vdss | Volume of Distribution at steady-state (IV) | Indicates the extent of drug distribution into tissues versus plasma. |
| t₁/₂ | Terminal Half-life | The time required for the plasma concentration to decrease by half. Dictates dosing frequency. |
| F% | Absolute Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[4] |
Section 4: Establishing a Dose-Response Relationship
With an understanding of the compound's exposure (in vivo PK), the next step is to link this exposure to a pharmacological effect (in vivo PD).
In Vivo Efficacy & Dose-Range Finding
This requires a relevant animal model of the disease the compound is intended to treat.
Protocol 4: Dose-Response Study in a Xenograft Mouse Model (Hypothetical)
-
Model: Immune-compromised mice bearing tumors derived from a cancer cell line sensitive to the compound in vitro.
-
Dosing Regimen: Based on the PK data (especially the half-life), select a dosing frequency (e.g., once or twice daily).
-
Dose Selection: Administer a range of oral doses (e.g., 3, 10, 30, 100 mg/kg) to different groups of mice (n=8-10 per group) for a set period (e.g., 21 days). Include a vehicle control group.
-
Efficacy Endpoint: Monitor tumor volume over time. The primary endpoint is often Tumor Growth Inhibition (TGI).
-
PK/PD Analysis: At the end of the study, collect plasma and tumor samples to correlate drug concentration with the observed efficacy. This helps establish a Minimum Effective Concentration (MEC).
Section 5: Visualizations
Preclinical Development Workflow
Caption: Figure 1. A streamlined workflow for preclinical investigation.
References
- Hoffman Fine Chemicals. (n.d.). CAS 379250-83-6 | 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.
- Thermo Fisher Scientific. (2009). 4-Methoxybenzoic acid - SAFETY DATA SHEET.
- Sci-Hub. (n.d.). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.
- Plakas, S. M., & James, M. O. (1990). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 18(5), 552-556.
- Sigma-Aldrich. (n.d.). 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Introduction
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a molecule of interest in pharmaceutical and life sciences research. Its structure, featuring a substituted isoxazole ring linked to a benzoic acid moiety, presents unique analytical challenges and requirements for accurate quantification in various matrices. This guide provides detailed analytical techniques and protocols for the robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure accuracy, precision, and reliability, adhering to the standards outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The molecular structure of the analyte consists of a lipophilic isoxazole core and a polar benzoic acid group, making it amenable to reversed-phase high-performance liquid chromatography (HPLC). Its ionizable nature also makes it an excellent candidate for high-sensitivity detection by tandem mass spectrometry (LC-MS/MS). This document will detail two primary methods for quantification: a widely accessible HPLC with Ultraviolet (UV) detection method and a more sensitive and selective LC-MS/MS method.
Physicochemical Properties of the Analyte:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [6] |
| Molecular Weight | 247.25 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| Key Structural Features | Isoxazole ring, Benzoic acid | N/A |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is a robust and cost-effective technique suitable for the quantification of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in samples with expected concentrations in the microgram per milliliter (µg/mL) range.[7][8] The benzoic acid moiety contains a chromophore that should allow for sensitive UV detection.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The compound possesses both nonpolar (dimethylisoxazole ring) and polar (benzoic acid) characteristics, making reversed-phase chromatography with a C18 column the ideal choice for good retention and separation from polar impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group on the benzoic acid moiety, leading to a more retained and symmetrical peak shape.
-
UV Detection Wavelength: The optimal UV detection wavelength will be determined by performing a UV scan of the analyte. Based on the aromatic nature of the compound, a wavelength in the range of 254-280 nm is expected to provide good sensitivity.
Experimental Protocol: HPLC-UV Quantification
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or acetic acid), analytical grade.
-
Reference standard of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
-
0.22 µm or 0.45 µm syringe filters for sample preparation.[9][10]
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (or optimal wavelength) |
4. Sample Preparation:
-
The goal of sample preparation is to extract the analyte from the matrix and remove interferences.[11][12][13]
-
For Biological Fluids (e.g., Plasma): Protein precipitation is a common first step.[12] Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Solid Samples: Employ solid-liquid extraction or sonication with a suitable solvent like methanol or acetonitrile.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.[9][10]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The R² value should be >0.99 for a good fit.
-
Quantify the concentration of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in the unknown samples by interpolating their peak areas from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or trace-level analysis, LC-MS/MS is the method of choice.[14][15] This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): The presence of the ionizable carboxylic acid group makes ESI a suitable ionization technique. Negative ion mode (ESI-) is likely to be more sensitive due to the ease of deprotonation of the carboxylic acid.
-
Multiple Reaction Monitoring (MRM): MRM is used for quantification due to its high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition. For 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, the precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will be generated by fragmentation of the precursor ion in the collision cell.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification, as it corrects for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS Quantification
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
-
UHPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UHPLC).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid, LC-MS grade.
-
Reference standard of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
-
(Optional but recommended) Stable isotope-labeled internal standard.
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Stock and Working Standard Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., nanogram per milliliter (ng/mL) range).
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-0.5 min: 10% B; 0.5-3 min: 10-90% B; 3-4 min: 90% B; 4-4.1 min: 90-10% B; 4.1-5 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative (ESI-) |
| MRM Transitions | Precursor Ion [M-H]⁻: m/z 246.2. Product ions to be determined by infusion and fragmentation of the standard. A likely fragmentation would be the loss of CO₂ (m/z 44), resulting in a product ion of m/z 202.2. Another possible transition could involve cleavage of the ether linkage.[16] |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Dwell Time | 100 ms |
4. Sample Preparation:
-
Sample preparation methods are similar to those for HPLC-UV, but with a greater emphasis on cleanliness to avoid contaminating the mass spectrometer.
-
Solid-phase extraction (SPE) can be employed for cleaner samples and to concentrate the analyte.[9][10]
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Perform a weighted linear regression (e.g., 1/x or 1/x²) for heteroscedastic data, which is common in bioanalytical assays.
LC-MS/MS Workflow Diagramdot
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. organomation.com [organomation.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. HPLC Sample Prep in Four Steps [sartorius.com]
- 14. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating Non-Alcoholic Fatty Liver Disease (NAFLD) using 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Document ID: AN-NAFLD-260115-01
Abstract: This document provides a comprehensive guide for researchers utilizing the novel small molecule, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, as a tool compound for the investigation of Non-Alcoholic Fatty Liver Disease (NAFLD). Based on structural similarities to known bioactive scaffolds, we propose a rationale for its potential utility in dissecting the complex interplay of metabolic dysregulation and inflammation that characterizes NAFLD. We present detailed protocols for in vitro target engagement and cell-based phenotypic assays to explore its mechanism of action and efficacy in a relevant disease model.
Introduction: A Structurally-Informed Hypothesis for a Novel NAFLD Tool Compound
Non-Alcoholic Fatty Liver Disease (NAFLD) is a prevalent chronic liver condition, tightly linked to the global rise in obesity and metabolic syndrome.[1][2] Its pathology ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which involves inflammation and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] The molecular pathogenesis of NAFLD is complex, involving lipid accumulation, insulin resistance, and a significant inflammatory component.[3]
Currently, there are no FDA-approved therapies specifically for NAFLD, driving an urgent need for novel chemical tools to probe its underlying mechanisms and identify new therapeutic targets.[1][4] We introduce 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid , hereafter referred to as NAFLD-Probe-1 , as a promising, yet uncharacterized, tool compound for this purpose.
The scientific rationale for investigating NAFLD-Probe-1 stems from its hybrid structure, which contains two key pharmacophores with well-documented roles in metabolic and inflammatory diseases:
-
The 3,5-Dimethylisoxazole Moiety: This functional group is a core component of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD2, BRD3, BRD4).[5] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, playing a critical role in regulating the expression of genes involved in inflammation and metabolism.[6][7] The development of BET inhibitors has opened new avenues for studying and potentially treating diseases with a strong inflammatory component, including metabolic disorders.[6][[“]][9]
-
The Benzoic Acid Moiety: Carboxylic acid-containing structures are characteristic of ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[10][11] PPARs are nuclear receptors that function as master regulators of lipid and glucose metabolism.[1][12][13] Specifically, PPARα is involved in fatty acid oxidation in the liver, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.[12][13][14] Agonists of PPARs have been extensively investigated for the treatment of metabolic diseases, including NAFLD.[4][15]
Given these structural features, we hypothesize that NAFLD-Probe-1 may act as either a BET inhibitor, a PPAR modulator, or potentially a dual-activity compound. This application note provides the necessary protocols to test these hypotheses and evaluate the compound's utility in a cellular model of NAFLD.
Compound Profile and Handling: NAFLD-Probe-1
It is imperative to handle and store the compound correctly to ensure experimental reproducibility.
| Property | Value | Source/Notes |
| Compound Name | 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | - |
| Internal ID | NAFLD-Probe-1 | For internal tracking |
| Molecular Formula | C₁₃H₁₃NO₄ | [16] |
| Molecular Weight | 247.25 g/mol | [16] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO (≥25 mg/mL), sparingly soluble in ethanol, insoluble in water. | Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. |
| Storage | Store at -20°C or -80°C as a solid or in DMSO solution. Protect from light and moisture. | Minimize freeze-thaw cycles of stock solutions. |
| Purity | >95% (Recommended) | Buyer should confirm purity via LC-MS or other analytical methods.[16] |
| CAS Number | 329819-96-8 | [16] |
Safety Precautions: Handle NAFLD-Probe-1 in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The toxicological properties have not been fully investigated.
Hypothesized Mechanisms of Action in NAFLD
We propose two primary, non-mutually exclusive signaling pathways that NAFLD-Probe-1 may modulate. The following protocols are designed to interrogate these possibilities.
Hypothesis A: Inhibition of BET Proteins
NAFLD-Probe-1 may displace BET proteins (like BRD4) from acetylated histones at the promoters of pro-inflammatory and lipogenic genes, thereby reducing their transcription. This would lead to decreased inflammation and lipid accumulation in hepatocytes.
Caption: Hypothesized BET inhibition pathway of NAFLD-Probe-1 in hepatocytes.
Hypothesis B: Modulation of PPARs
As a benzoic acid derivative, NAFLD-Probe-1 could act as a ligand for PPARs. Activation of PPARα, for instance, would upregulate genes involved in fatty acid β-oxidation, thereby reducing the lipid load in hepatocytes.
Caption: Hypothesized PPARα activation pathway of NAFLD-Probe-1 in hepatocytes.
Experimental Protocols
The following protocols provide a framework for characterizing the bioactivity of NAFLD-Probe-1.
Experimental Workflow Overview
Caption: Overall workflow for characterizing NAFLD-Probe-1.
Protocol 1: BET Bromodomain (BRD4) Target Engagement Assay (TR-FRET)
This assay determines if NAFLD-Probe-1 can directly bind to the BRD4 bromodomain by competing with a known fluorescent tracer.
Materials:
-
Recombinant human BRD4(BD1) protein
-
Fluorescently-labeled BET inhibitor tracer (e.g., a JQ1 analog)
-
Terbium-conjugated anti-His antibody (or other appropriate donor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
NAFLD-Probe-1 and a positive control BET inhibitor (e.g., JQ1)
-
384-well, low-volume, non-binding black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Serially dilute NAFLD-Probe-1 and JQ1 in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration should be ≤1%.
-
Reagent Preparation: Prepare a master mix containing recombinant BRD4(BD1) protein and the Terbium-conjugated antibody in assay buffer. Prepare a separate solution of the fluorescent tracer in assay buffer. Optimize concentrations based on manufacturer guidelines.
-
Assay Plate Setup:
-
Add 2 µL of diluted compound or DMSO vehicle to appropriate wells.
-
Add 4 µL of the BRD4/antibody mix to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 4 µL of the fluorescent tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to positive (no inhibitor) and negative (high concentration of JQ1) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: PPARγ Transactivation Luciferase Reporter Assay
This cell-based assay measures the ability of NAFLD-Probe-1 to activate or inhibit the transcriptional activity of PPARγ.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
PPARγ expression plasmid and a PPRE-driven luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
NAFLD-Probe-1 and a positive control PPARγ agonist (e.g., Rosiglitazone)[17]
-
Luciferase assay system (e.g., Promega ONE-Glo)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed HepG2 cells in a 96-well plate at a density that will reach ~80% confluency the next day.
-
Co-transfect cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[18][19] A co-transfected Renilla luciferase or β-galactosidase plasmid can be used for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with low-serum medium containing serial dilutions of NAFLD-Probe-1 or Rosiglitazone (e.g., from 1 nM to 50 µM). Include a DMSO vehicle control.
-
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading:
-
Wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control reporter (if used) or to cell viability (e.g., via a parallel MTT or CellTiter-Glo assay).
-
Calculate the fold activation relative to the DMSO vehicle control.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Protocol 3: Cellular Model of NAFLD and Phenotypic Assessment
This protocol establishes an in vitro model of steatosis and uses it to assess the efficacy of NAFLD-Probe-1.
Materials:
-
HepG2 cells
-
Fatty Acid (FA) solution: Prepare a 10 mM stock of a 2:1 mixture of oleic acid:palmitic acid complexed to fatty acid-free BSA.
-
Oil Red O staining solution and isopropanol for elution.
-
RNA extraction kit and reagents for RT-qPCR.
-
Primers for target genes (e.g., SREBF1, FASN for lipogenesis; CCL2, TNF for inflammation; CPT1A, ACADL for FAO). Housekeeping gene for normalization (e.g., GAPDH).
Procedure:
-
Induction of Steatosis:
-
Seed HepG2 cells in appropriate plates (e.g., 24-well for staining, 12-well for RNA).
-
Once cells reach ~70% confluency, treat them with culture medium containing the FA solution (final concentration e.g., 1 mM) for 24 hours to induce lipid accumulation.[2]
-
-
Compound Treatment:
-
After the 24-hour FA loading, add fresh FA-containing medium with various concentrations of NAFLD-Probe-1 (e.g., 0.1 µM to 20 µM), a positive control (if available), and a DMSO vehicle.
-
Incubate for another 24 hours.
-
-
Assessment of Lipid Accumulation (Oil Red O Staining):
-
Wash cells gently with PBS.
-
Fix cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually inspect and capture images using a microscope.
-
For quantification, elute the dye with 100% isopropanol and measure the absorbance at ~500 nm.
-
-
Assessment of Gene Expression (RT-qPCR):
-
Lyse cells and extract total RNA using a commercial kit.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR using primers for target genes.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the FA-only control.
-
Data Interpretation & Expected Outcomes
| Assay | Potential Outcome for NAFLD-Probe-1 | Interpretation |
| BRD4 TR-FRET | Dose-dependent decrease in TR-FRET signal (low IC₅₀). | Suggests direct binding to the BRD4 bromodomain. Confirms Hypothesis A. |
| PPARγ Transactivation | Dose-dependent increase in luciferase activity (low EC₅₀). | Suggests PPARγ agonist activity. Confirms Hypothesis B. |
| Oil Red O Staining | Reduced lipid droplet accumulation compared to FA-only control. | Indicates the compound ameliorates steatosis in a cellular model. |
| RT-qPCR | Downregulation of CCL2, TNF, SREBF1. Upregulation of CPT1A. | Provides mechanistic insight. Downregulation of inflammatory/lipogenic genes supports BET inhibition. Upregulation of FAO genes supports PPAR activation. |
Troubleshooting:
-
High background in TR-FRET: Check for compound autofluorescence. Ensure proper buffer composition.
-
No activity in transactivation assay: Confirm plasmid transfection efficiency. Test other PPAR subtypes (α, δ). Consider if the compound is an antagonist instead of an agonist.
-
Cell toxicity: Perform a dose-response cell viability assay (e.g., MTT) in parallel to ensure observed effects are not due to cell death.
By systematically applying these protocols, researchers can elucidate the mechanism of action of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and validate its utility as a novel chemical probe for dissecting the complex pathology of NAFLD.
References
-
Staels, B., et al. (2011). Roles of PPARs in NAFLD: potential therapeutic targets. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 799-807. [Link]
-
Cho, M. C., et al. (2008). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PPAR Research, 2008, 679137. [Link]
-
Eun, K., et al. (2022). Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases. International Journal of Molecular Sciences, 23(19), 11889. [Link]
-
Ang, K. T. H., et al. (2022). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences, 23(15), 8565. [Link]
-
Poulsen, M. K., et al. (2018). A role of peroxisome proliferator-activated receptor γ in non-alcoholic fatty liver disease. Basic & Clinical Pharmacology & Toxicology, 123(4), 389-397. [Link]
-
Farrell, G. C., et al. (2012). PPARs and Nonalcoholic Fatty Liver Disease. PPAR Research, 2012, 634257. [Link]
-
Berger, J. P., et al. (2008). PPAR modulators and PPAR pan agonists for metabolic diseases: the next generation of drugs targeting peroxisome proliferator-activated receptors?. Current opinion in drug discovery & development, 11(4), 523-35. [Link]
-
Cho, M. C., et al. (2008). Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. PPAR Research, 2008, 679137. [Link]
-
Li, Y., et al. (2023). Roles of the peroxisome proliferator-activated receptors (PPARs) in the pathogenesis of nonalcoholic fatty liver disease (NAFLD). Frontiers in Pharmacology, 14, 1177699. [Link]
-
Suman, S., et al. (2023). Curative role of natural PPARγ agonist in non-alcoholic fatty liver disease (NAFLD). Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
Viromii. (2024). Novel treatment with PPAR modulators for metabolic diseases. Viromii Website. [Link]
-
Deeney, J. T., et al. (2016). BET Bromodomain Proteins Brd2, Brd3 and Brd4 Selectively Regulate Metabolic Pathways in the Pancreatic β-Cell. PLOS ONE, 11(3), e0151329. [Link]
-
Worldwide Clinical Trials. (2017). Metabolomics Provides Good Source of Small Molecule Biomarkers. Resource Center. [Link]
-
Consensus. (2023). BET bromodomain inhibitors impact on lipid metabolism gene networks. Consensus App. [Link]
-
Breakthrough T1D. (2023). Transcriptional modulation by BET bromodomain inhibitors in beta cells. Research & Impact. [Link]
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Wang, Y., et al. (2023). Small molecule metabolites: discovery of biomarkers and therapeutic targets. Signal Transduction and Targeted Therapy, 8(1), 133. [Link]
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Wang, Y., et al. (2022). Selective bromodomain and extra-terminal bromodomain inhibitor inactivates macrophages and hepatic stellate cells to inhibit liver inflammation and fibrosis. Theranostics, 12(10), 4568-4582. [Link]
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University of Oxford. (2018). Small Molecules in Biomedical Research at the University of Oxford. Audit Report. [Link]
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Aalto University. (2022). Scientists use machine learning to get an unprecedented view of small molecules. ScienceDaily. [Link]
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Pinto, S. N., et al. (2023). A Multiplex Molecular Cell-Based Sensor to Detect Ligands of PPARs: An Optimized Tool for Drug Discovery in Cyanobacteria. Marine Drugs, 21(2), 92. [Link]
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INDIGO Biosciences. Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. Product Page. [Link]
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Tatulli, G., et al. (2023). Cell Metabolism Therapy by Small Natural Compounds. International Journal of Molecular Sciences, 24(18), 13881. [Link]
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Wang, Y., et al. (2022). Selective bromodomain and extra-terminal bromodomain inhibitor inactivates macrophages and hepatic stellate cells to inhibit liver inflammation and fibrosis. Theranostics, 12(10), 4568-4582. [Link]
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Pastor, J., et al. (2020). Screening protocol for the identification of modulators by immunofluorescent cell-based assay. Chemical Biology & Drug Design, 95(1), 133-141. [Link]
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Shadrick, W. R., et al. (2017). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. ACS Medicinal Chemistry Letters, 8(7), 731-736. [Link]
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Wu, S. Y., & Chiang, C. M. (2007). The Role of Bromodomain Proteins in Regulating Gene Expression. Journal of Biological Chemistry, 282(18), 13141-13145. [Link]
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Lee, J. (2017). Nonalcoholic fatty liver disease: molecular mechanisms for the hepatic steatosis. Endocrinology and Metabolism, 32(2), 167-175. [Link]
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Promega Connections. (2020). Designing BET(ter) Inhibitors to Guide Therapy for Cancer and Inflammatory Diseases. Blog. [Link]
-
ResearchGate. (2011). Establishment of Stable Cell Lines to Detect PPARδ and PPARγ Activators... Publication. [Link]
-
Chan, H. S., et al. (2022). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 27(11), 3506. [Link]
-
Chen, Y., et al. (2023). Identification of BET Inhibitors (BETi) Against Solitary Fibrous Tumor (SFT) Through High-Throughput Screening (HTS). bioRxiv. [Link]
-
Zhang, M., et al. (2024). Immunomodulation in non-alcoholic fatty liver disease: exploring mechanisms and applications. Frontiers in Immunology, 15, 1364506. [Link]
Sources
- 1. Roles of PPARs in NAFLD: potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonalcoholic fatty liver disease: molecular mechanisms for the hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Immunomodulation in non-alcoholic fatty liver disease: exploring mechanisms and applications [frontiersin.org]
- 4. A role of peroxisome proliferator-activated receptor γ in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Target Protein Binding Assays of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Acetyl-Lysine Mimetic
In the landscape of epigenetic drug discovery, the identification of small molecules that selectively modulate the activity of "reader" domains is of paramount importance. These reader domains, such as bromodomains, recognize post-translationally modified histone tails, playing a crucial role in the regulation of gene transcription. Dysregulation of this process is implicated in a variety of diseases, including cancer and inflammatory disorders.
The compound 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid has emerged as a molecule of significant interest. Its core structure contains a 3,5-dimethylisoxazole moiety, which has been identified as a novel bioisostere of acetyl-lysine[1]. This structural mimicry strongly suggests that 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid may act as a competitive inhibitor for acetyl-lysine binding proteins, with bromodomains being a prime target class.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the binding of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid to its putative protein targets. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for gold-standard biophysical assays: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). Additionally, we will discuss Fluorescence Polarization (FP) as a complementary high-throughput screening method.
The overarching goal is to equip researchers with the necessary tools to not only confirm binding but also to elucidate the thermodynamic and kinetic parameters that govern the interaction, thereby accelerating the drug discovery and development process.
I. Foundational Principles of Target Engagement Assays
A thorough understanding of the principles behind binding assays is critical for robust experimental design and accurate data interpretation. The choice of assay depends on the specific questions being asked, such as initial hit validation, determination of binding affinity, or a deep dive into the thermodynamics of the interaction.
A. Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a powerful, label-free technique for studying biomolecular interactions in real time.[2] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the determination of not only the binding affinity (K D ) but also the association (k a ) and dissociation (k d ) rate constants.[3]
The key steps in an SPR experiment involve:
-
Immobilization of the Target Protein: The purified target protein (e.g., a bromodomain-containing protein) is covalently attached to the sensor chip surface.
-
Injection of the Analyte: A solution containing 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is flowed over the chip surface.
-
Detection of Binding: The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal.
-
Dissociation Phase: A buffer is flowed over the chip to measure the dissociation of the compound from the protein.
The resulting sensorgram provides a wealth of information about the binding kinetics, which is invaluable for understanding the compound's mechanism of action.[4]
B. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a highly sensitive and direct method for measuring the heat changes that occur during a binding event.[5][6] It is considered the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[5][7]
The experimental setup involves:
-
Loading the Sample Cell: The target protein is placed in the sample cell of the calorimeter.
-
Loading the Syringe: The compound, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, is loaded into a syringe.
-
Titration: The compound is incrementally injected into the sample cell.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
By analyzing the resulting titration curve, one can obtain a complete thermodynamic profile of the interaction, providing insights into the driving forces behind binding.[8][9]
C. Fluorescence Polarization (FP): A High-Throughput Approach
FP is a solution-based, homogeneous assay that is well-suited for high-throughput screening and determination of binding affinities.[10][11][12] The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13][14]
For the analysis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a competitive FP assay would be most appropriate:
-
Fluorescent Probe: A known fluorescent ligand for the target protein is used.
-
Binding Equilibrium: The target protein and the fluorescent probe are allowed to reach binding equilibrium, resulting in a high FP signal.
-
Competition: 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is added in increasing concentrations.
-
Signal Reduction: If the compound binds to the target protein, it will displace the fluorescent probe, leading to a decrease in the FP signal.
This method allows for the rapid determination of the compound's inhibitory constant (K i ).
II. Experimental Protocols
The following protocols are designed to be a starting point and may require optimization based on the specific target protein and available instrumentation.
A. Protocol 1: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding affinity and kinetics of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid to a putative bromodomain target.
Materials:
-
Purified bromodomain-containing protein (target)
-
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (analyte)
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLC)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Workflow Diagram:
Caption: Workflow for SPR-based binding analysis.
Procedure:
-
Preparation:
-
Prepare all buffers and degas them. The running buffer should be optimized for the target protein's stability and to minimize non-specific binding.
-
Prepare a stock solution of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in 100% DMSO and create a serial dilution series in the running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.
-
-
Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Inject the purified target protein over the activated surface to achieve the desired immobilization level. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject the serial dilutions of the compound over the immobilized protein surface, starting with the lowest concentration. Each injection cycle should include an association phase followed by a dissociation phase.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte. The regeneration conditions must be optimized to ensure complete removal without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection signals from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
Quantitative Data Summary Table:
| Parameter | Symbol | Typical Range for Bromodomain Inhibitors |
| Association Rate Constant | k a (M⁻¹s⁻¹) | 10⁴ - 10⁶ |
| Dissociation Rate Constant | k d (s⁻¹) | 10⁻¹ - 10⁻³ |
| Equilibrium Dissociation Constant | K D (nM) | 10 - 10,000 |
B. Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic profile of the interaction between 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and a putative bromodomain target.
Materials:
-
Purified bromodomain-containing protein (target)
-
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (ligand)
-
ITC instrument (e.g., MicroCal, TA Instruments)
-
Dialysis buffer (e.g., PBS or HEPES based buffer)
Workflow Diagram:
Caption: Workflow for ITC-based thermodynamic analysis.
Procedure:
-
Preparation:
-
Extensively dialyze the purified protein against the chosen ITC buffer.
-
Prepare the compound solution using the final dialysis buffer to minimize buffer mismatch effects. The DMSO concentration should be identical in both the protein and compound solutions.
-
Accurately determine the concentrations of both the protein and the compound.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the compound solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the compound into the protein solution.
-
The time between injections should be sufficient for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Quantitative Data Summary Table:
| Parameter | Symbol | Interpretation |
| Binding Affinity | K D (µM) | Strength of the interaction |
| Stoichiometry | n | Number of binding sites |
| Enthalpy Change | ΔH (kcal/mol) | Heat released or absorbed upon binding |
| Entropy Change | ΔS (cal/mol·K) | Change in disorder upon binding |
III. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for characterizing the binding of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid to its putative protein targets. By leveraging the strengths of SPR and ITC, researchers can gain a comprehensive understanding of the binding kinetics and thermodynamics, which is essential for lead optimization and establishing structure-activity relationships.
Successful confirmation of high-affinity binding to a specific bromodomain would validate the initial hypothesis and pave the way for further studies, including cell-based assays to assess functional activity and structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding mode. These efforts will be instrumental in advancing 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid as a potential therapeutic agent.
IV. References
Sources
- 1. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 8. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
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Introduction
Welcome to the technical support guide for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (Molecular Formula: C₁₃H₁₃NO₄, Molecular Weight: 247.25 g/mol )[1][2]. This document serves as a specialized resource for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. Analysis of its structure—a carboxylic acid appended to a relatively non-polar substituted isoxazole moiety—suggests that it likely exhibits poor aqueous solubility in its neutral, free acid form, a common challenge for many active pharmaceutical ingredients (APIs).[3][4]
This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting scenarios, and detailed experimental protocols to systematically diagnose and overcome solubility issues, thereby facilitating successful experimental and developmental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility characteristics of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Q1: What intrinsic properties of this molecule are responsible for its presumed low aqueous solubility?
A1: The molecule possesses two key structural features that create a solubility challenge:
-
A Hydrophobic Core: The 3,5-dimethylisoxazole ring linked to a benzoic acid via a methoxy bridge is a bulky, non-polar structure. This hydrophobic portion of the molecule interacts poorly with water.
-
An Ionizable Functional Group: The carboxylic acid (-COOH) group is the primary determinant of its pH-dependent solubility. In acidic to neutral aqueous media, the carboxylic acid remains largely in its protonated, neutral form (R-COOH). This form is less polar and thus less soluble in water. The stability of the crystal lattice of the solid acid also requires energy to overcome during dissolution.[5][6][7]
Q2: I've observed that the compound is practically insoluble in my neutral buffer (e.g., PBS pH 7.4). Why is this, and what is the most direct way to address it?
A2: At pH 7.4, which is significantly above the estimated pKa of the carboxylic acid group (typically 3.5-4.5 for benzoic acids), the compound should ideally be in its ionized, more soluble carboxylate form (R-COO⁻).[8] However, the rate of dissolution can be very slow. If you add the solid powder directly to a neutral buffer, the localized pH at the particle surface may not be high enough to facilitate rapid deprotonation and dissolution.
The most direct approach is to first dissolve the compound by raising the pH. You can prepare a concentrated stock solution by dissolving the free acid in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully titrating it into your final buffer system, monitoring for any signs of precipitation.
Q3: What is the Henderson-Hasselbalch equation and why is it critical for my work with this compound?
A3: The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a weak acid (like your compound) at a given pH.[9][10] The equation is:
pH = pKa + log([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the deprotonated, ionized (soluble) form.
-
[HA] is the concentration of the protonated, neutral (poorly soluble) form.
This relationship is crucial because it dictates that solubility will increase exponentially as the pH rises above the pKa.[11][12][13] For a carboxylic acid, a general rule of thumb is that full solubilization is typically achieved at a pH at least 2 units above the pKa.
Q4: Are there advanced strategies beyond simple pH adjustment?
A4: Yes. While pH modification is the first and most powerful tool for this specific molecule, other advanced techniques can be employed, especially if the final formulation requires a near-neutral pH or if the salt form presents stability issues. These include:
-
Salt Formation: Creating a stable, solid salt form (e.g., sodium or potassium salt) can dramatically improve both solubility and dissolution rate.[14][15]
-
Co-crystallization: If salt formation is not viable, forming a co-crystal with a benign co-former (like an amino acid or another GRAS-listed compound) can disrupt the crystal lattice and improve solubility.[16][17][18][19]
-
Complexation with Cyclodextrins: Cyclodextrins are donut-shaped molecules that can encapsulate the hydrophobic part of your compound, presenting a hydrophilic exterior to the water and increasing apparent solubility.[][21][22][23][24]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound at a molecular level within a polymer matrix prevents crystallization. The amorphous form has a higher energy state and is more soluble than the crystalline form.[5][6][25][26][27]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
| Problem / Observation | Probable Cause & Scientific Rationale | Recommended Solution & Troubleshooting Steps |
| "My compound won't dissolve in an aqueous buffer (pH 6.0), even with vigorous stirring and sonication." | The pH of the buffer is too close to the compound's pKa. According to the Henderson-Hasselbalch equation, at a pH near the pKa, a significant portion of the compound remains in its poorly soluble, protonated (R-COOH) form. | 1. Determine the pKa: If not known, perform a simple pH-solubility profile (see Protocol 1). 2. Increase Buffer pH: Attempt dissolution in a buffer with a higher pH (e.g., pH 8.0 or 9.0). Full solubility is expected at pH > pKa + 2. 3. Use the "pH-Shift" Method: Prepare a 10-100x stock solution in a dilute base (e.g., 10 mM NaOH), ensuring complete dissolution. Then, slowly add this stock solution to your target buffer with vigorous stirring. |
| "The compound dissolves in a basic solution, but it precipitates (crashes out) when I add it to my cell culture media or assay buffer." | This is a classic case of exceeding the equilibrium solubility at the final pH. The stock solution creates a transiently supersaturated state in the final buffer. When the local pH normalizes to that of the buffer, the compound's solubility limit is exceeded, leading to precipitation. | 1. Lower Stock Concentration: Reduce the concentration of your basic stock solution to minimize the degree of supersaturation upon addition. 2. Use Co-solvents: If compatible with your experiment, include a small percentage (1-10%) of a co-solvent like DMSO, ethanol, or PEG 400 in your final buffer to increase the intrinsic solubility of the neutral form. 3. Employ "Spring and Parachute" Polymers: For formulation development, excipients like HPMC or PVP can act as "parachute" polymers, inhibiting precipitation and maintaining a supersaturated state for a longer duration.[28] |
| "I successfully made a sodium salt of my compound, but the resulting powder is very hygroscopic and difficult to handle." | The counter-ion (in this case, sodium) has a strong affinity for water molecules, causing the solid salt to absorb moisture from the air. This can affect accurate weighing and long-term stability. | 1. Screen Alternative Counter-ions: Investigate other pharmaceutically acceptable counter-ions. For example, potassium salts are sometimes less hygroscopic than sodium salts. Divalent cations like calcium or magnesium could also be explored.[15] 2. Consider Co-crystals: If hygroscopicity remains an issue, co-crystallization is an excellent alternative. Co-crystals modify the crystal lattice without forming an ionic bond and are often less hygroscopic than salts.[17][18] 3. Control Environment: Handle the salt in a low-humidity environment (e.g., a glove box with desiccant). |
| "Solubility is still insufficient for my required dosage, even after optimizing the pH." | The intrinsic solubility of the ionized form may be limiting, or you may be constrained to a specific pH range where solubility is inherently low. | 1. Cyclodextrin Complexation: This is a powerful technique for significantly boosting apparent solubility without altering pH.[][22] (See Protocol 3). 2. Amorphous Solid Dispersion (ASD): For oral drug development, creating an ASD is a state-of-the-art method to achieve high drug loading and enhanced solubility by eliminating the crystal lattice energy barrier.[5][6][26] This is typically achieved via spray drying or hot-melt extrusion. |
Part 3: Visualized Workflows & Protocols
Workflow 1: Decision Pathway for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Caption: Decision tree for selecting a solubility enhancement method.
Workflow 2: Mechanism of pH-Dependent Solubilization
This diagram illustrates the chemical equilibrium that governs the solubility of a carboxylic acid.
Caption: Equilibrium between the insoluble acid and soluble carboxylate.
Part 4: Detailed Experimental Protocols
Protocol 1: Aqueous pH-Solubility Profiling
Objective: To determine the equilibrium solubility of the compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1-2 mL) of each buffer in separate glass vials. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection & Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter (select a filter material, like PTFE or PVDF, that does not bind the compound) to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the measured final pH of each buffer. This plot will visually represent the pKa and the solubility dependence on pH.
Protocol 2: Preparation of a Sodium Salt Form
Objective: To convert the free acid into its more soluble sodium salt for use as a solid or for stock solution preparation.[29][30]
Methodology:
-
Molar Calculation: Calculate the molar equivalents. Weigh out a precise amount of the free acid (1.0 equivalent).
-
Dissolution: Dissolve the free acid in a suitable solvent, such as ethanol or methanol.
-
Titration: Prepare a solution of sodium hydroxide (1.0 equivalent) in the same solvent. Add the NaOH solution dropwise to the dissolved free acid solution while stirring.
-
Crystallization/Isolation:
-
For Isolation: If the salt precipitates, it can be collected by filtration. If it remains dissolved, the salt can be isolated by slow evaporation of the solvent or by adding an anti-solvent (a solvent in which the salt is insoluble, e.g., heptane or MTBE) to induce precipitation.[31]
-
For Stock Solution: If the goal is a stock solution, use water as the solvent and add exactly 1.0 equivalent of aqueous NaOH to create a neutral pH stock solution of the sodium salt.
-
-
Characterization: The resulting solid should be dried under vacuum. Confirm salt formation using techniques like FTIR (disappearance of the carboxylic acid C=O stretch and appearance of a carboxylate COO⁻ stretch) and DSC (a different melting point from the free acid).[29]
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the increase in apparent solubility of the compound via complexation with a cyclodextrin.[][21][22][23]
Methodology (Phase Solubility Study):
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v) in a relevant buffer (e.g., pH 7.4 PBS).
-
Add Excess Compound: Add an excess amount of the solid compound to each cyclodextrin solution.
-
Equilibration: Seal and agitate the vials at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Sample Collection & Analysis: As described in Protocol 1, filter the supernatant from each vial and quantify the concentration of the dissolved compound by HPLC-UV.
-
Data Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear plot (Type A) indicates the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex, and the plot directly shows the magnitude of solubility enhancement.
References
-
Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis. [Link]
-
González-Gaitano, G., et al. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Pharmaceutics. [Link]
-
Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]
-
β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. (2015). Pharmaceutical Networking. [Link]
-
Parmar, K., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]
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Ribeiro, A., et al. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules. [Link]
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Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling. [Link]
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Kumar, A., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Chadha, R., et al. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics. [Link]
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Yalkowsky, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
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Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
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Al-Bayati, M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
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CO-CRYSTALLIZATION: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. International Journal of Creative Research Thoughts. [Link]
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Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners. (2014). Crystal Growth & Design. [Link]
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Co-Crystallization as a Strategy for Solubility Enhancement. International Journal of Scientific Research & Technology. [Link]
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Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
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Co-crystallization an alternative modified technique for solubility enhancement. RJ Wave. [Link]
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Brittain, H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. [Link]
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Kumar, L., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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Co-crystallization: Technique for solubility enhancement. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
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Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
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Makary, P. (2025). Principles of Salt Formation. ResearchGate. [Link]
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Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube. [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules. [Link]
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Han, R., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ResearchGate. [Link]
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CID 158448718. PubChem. [Link]
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CAS 379250-83-6 | 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid. Hoffman Fine Chemicals. [Link]
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Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethoxy- (CAS 530-57-4). Cheméo. [Link]
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Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. (2023). Reddit. [Link]
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4-(3,5-dimethylisoxazol-4-yl)benzoic acid. PubChemLite. [Link]
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Technical Support Center: Stability of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in Solution
Welcome to the technical support center for "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid". This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Understanding the Molecule: A Structural Perspective on Stability
Before delving into specific issues, it is crucial to understand the chemical structure of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. The molecule's stability is primarily influenced by three key functional groups: the 3,5-dimethylisoxazole ring, the benzylic ether linkage, and the benzoic acid moiety. Each of these can be susceptible to degradation under specific environmental conditions.
Caption: Chemical structure of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Troubleshooting Guide: Diagnosing and Resolving Instability in Solution
This section is structured to help you identify the root cause of instability and provide actionable solutions.
Issue 1: pH-Related Instability and Hydrolysis
Q1: I'm observing a loss of my compound in solution over time, particularly when my buffer is at a basic pH. What could be happening?
A1: The 3,5-dimethylisoxazole ring is known to be susceptible to base-catalyzed hydrolysis.[1] This is a critical vulnerability of the isoxazole moiety, where the N-O bond can be cleaved, leading to the opening of the ring. This degradation process is often accelerated at higher temperatures.[1]
The benzylic ether linkage, while generally more stable, can also undergo cleavage under strongly acidic conditions, although it is typically resistant to base-mediated hydrolysis.[2][3]
Potential Degradation Pathway: Isoxazole Ring Opening
"Start" [label="4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid\nin basic solution (pH > 8)", shape=Mdiamond, fillcolor="#EA4335"]; "Process1" [label="Base-catalyzed\nN-O bond cleavage"]; "Product1" [label="Ring-opened degradation products", shape=box, fillcolor="#34A853"];
"Start" -> "Process1"; "Process1" -> "Product1"; }
Caption: Proposed base-catalyzed degradation of the isoxazole ring.
Troubleshooting Protocol: pH Stability Assessment
This protocol will help you determine the optimal pH range for your experiments.
Materials:
-
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
-
A series of buffers (e.g., pH 4, 7, and 9)
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation: Prepare stock solutions of the compound in a suitable organic solvent (e.g., DMSO or ethanol).[4]
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis. Incubate the solutions at your experimental temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of each solution and quench any further degradation by diluting it in the mobile phase or a suitable solvent.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound. A typical HPLC method for benzoic acid derivatives would involve a C18 column and a mobile phase of acetonitrile and water with an acidic modifier, with UV detection around 254 nm.[5]
-
Data Analysis: Plot the concentration of the parent compound against time for each pH condition to determine the rate of degradation.
| Parameter | HPLC-UV |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Detection | UV at ~254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Table 1: General HPLC parameters for the analysis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Issue 2: Photodegradation
Q2: My solutions seem to degrade faster when exposed to light. Is this compound light-sensitive?
A2: Yes, isoxazole-containing compounds can be susceptible to photodegradation. The isoxazole ring can undergo photochemical rearrangement or degradation upon exposure to UV light.[6] This is due to the inherent lability of the N-O bond within the isoxazole ring.[7]
Troubleshooting Protocol: Photostability Assessment
Procedure:
-
Prepare two sets of solutions of your compound in a transparent solvent.
-
Wrap one set of containers in aluminum foil to protect them from light.
-
Expose both sets to your typical laboratory lighting conditions or a photostability chamber.
-
Analyze samples from both sets at various time points using the HPLC method described above.
-
A significant difference in the degradation rate between the light-exposed and protected samples will confirm photosensitivity.
Mitigation:
-
Always store stock solutions and experimental samples in amber vials or wrapped in aluminum foil.
-
Minimize exposure to direct light during experimental procedures.
Issue 3: Thermal Instability
Q3: I suspect my compound is degrading at elevated temperatures. How can I confirm this and what are the safe temperature limits?
A3: As mentioned, temperature can accelerate the degradation of the isoxazole ring, especially in basic solutions.[1] Thermal degradation can also occur in the solid state or in neutral and acidic solutions at sufficiently high temperatures.[8]
Troubleshooting Protocol: Thermal Stability Assessment
Procedure:
-
Prepare solutions of your compound in a stable buffer (e.g., pH 7).
-
Incubate the solutions at different temperatures (e.g., 4°C, room temperature, 37°C, and 50°C).
-
Analyze the samples at various time points by HPLC to determine the rate of degradation at each temperature.
-
This will help you establish a safe working temperature range for your experiments.
Mitigation:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For working solutions, store them at 4°C and prepare them fresh as needed.
-
Avoid prolonged exposure to elevated temperatures during experiments.
Issue 4: Oxidative Degradation
Q4: Could my compound be susceptible to oxidation from components in my experimental medium or exposure to air?
A4: The benzylic ether linkage can be susceptible to oxidative cleavage.[9] Additionally, the methyl groups on the isoxazole ring could potentially be oxidized, although this is generally less common under typical experimental conditions.
Troubleshooting Protocol: Oxidative Stability Assessment
Procedure:
-
To assess susceptibility to oxidation, you can perform a forced degradation study by exposing a solution of your compound to a mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.1-3%).
-
Incubate the solution and monitor the degradation of the parent compound over time using HPLC.
-
The appearance of new peaks in the chromatogram would indicate the formation of oxidation products.
Mitigation:
-
If your experimental system is sensitive to oxidation, consider de-gassing your buffers and working under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid components in your media that are known to generate reactive oxygen species.
Forced Degradation Study Workflow
To comprehensively understand the stability of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a forced degradation study is recommended.[7][10]
"Start" [label="Prepare solutions of\n4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid", shape=Mdiamond, fillcolor="#EA4335"]; "Stress_Conditions" [label="Expose to Stress Conditions", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; "Acid" [label="Acid Hydrolysis\n(e.g., 0.1M HCl)"]; "Base" [label="Base Hydrolysis\n(e.g., 0.1M NaOH)"]; "Oxidation" [label="Oxidation\n(e.g., 3% H2O2)"]; "Thermal" [label="Thermal Stress\n(e.g., 60°C)"]; "Photo" [label="Photolytic Stress\n(UV/Vis light)"]; "Analysis" [label="Analyze samples by\nStability-Indicating HPLC Method", shape=box, fillcolor="#34A853"]; "Outcome" [label="Identify degradation products\nand degradation pathways", shape=Mdiamond, fillcolor="#4285F4"];
"Start" -> "Stress_Conditions"; "Stress_Conditions" -> "Acid"; "Stress_Conditions" -> "Base"; "Stress_Conditions" -> "Oxidation"; "Stress_Conditions" -> "Thermal"; "Stress_Conditions" -> "Photo"; "Acid" -> "Analysis"; "Base" -> "Analysis"; "Oxidation" -> "Analysis"; "Thermal" -> "Analysis"; "Photo" -> "Analysis"; "Analysis" -> "Outcome"; }
Caption: General workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing stock solutions of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid? A: Dimethyl sulfoxide (DMSO) or ethanol are commonly used solvents for preparing stock solutions of similar heterocyclic compounds.[4] It is advisable to prepare concentrated stock solutions in these organic solvents and then dilute them into your aqueous experimental buffers.
Q: How should I store the solid compound? A: The solid compound should be stored in a cool, dry, and dark place. Refer to the supplier's recommendations for specific storage conditions.
Q: What analytical techniques are best for monitoring the stability of this compound? A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for stability studies.[5] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[11]
Q: At what pH is the carboxylic acid group of the benzoic acid moiety deprotonated? A: The pKa of the carboxylic acid on the benzoic acid ring will influence the solubility of the compound in aqueous solutions. While the exact pKa of this molecule is not readily available, it is expected to be in the range of 4-5, similar to other benzoic acid derivatives. Therefore, in solutions with a pH above this range, the compound will exist predominantly in its more water-soluble carboxylate form.
Q: Are there any known incompatibilities with common laboratory reagents? A: Avoid strong bases, strong acids, and strong oxidizing agents, as these are likely to cause degradation. Be mindful of the potential for the isoxazole ring to react with certain nucleophiles after ring-opening.
Summary of Expected Stability
| Condition | Expected Stability | Primary Moieties Affected |
| Acidic (pH < 4) | Generally stable, potential for slow ether hydrolysis at high temperatures. | Benzylic ether |
| Neutral (pH 7) | Stable at room temperature. | - |
| Basic (pH > 8) | Prone to degradation, especially at elevated temperatures.[1] | Isoxazole ring |
| Light (UV/Vis) | Susceptible to photodegradation.[6] | Isoxazole ring |
| Elevated Temperature | Can accelerate degradation, particularly in basic solutions.[1] | Isoxazole ring, Benzylic ether |
| Oxidizing Agents | Potentially unstable. | Benzylic ether |
Table 2: Summary of the predicted stability of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid under various stress conditions.
This technical support guide provides a framework for understanding and managing the stability of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in solution. By following the recommended troubleshooting protocols and best practices, researchers can ensure the reliability and accuracy of their experimental results.
References
-
ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. Available from: [Link]
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Chemistry Stack Exchange. Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]
-
Chemistry Stack Exchange. Can an ether be selectively hydrolysed in the presence of an ester? Available from: [Link]
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Kajikawa, H., Kudo, H., Kondo, T., Jodai, K., Honda, Y., Kuwahara, M., & Watanabe, T. (2000). Degradation of benzyl ether bonds of lignin by ruminal microbes. FEMS Microbiology Letters, 187(1), 15–20. Available from: [Link]
-
ResearchGate. Photoisomerization of phenylazo‐3,5‐dimethylisoxazole (1 d). Analysis... Available from: [Link]
-
Müller, C., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(13), 5912-5922. Available from: [Link]
- Burwell, R. L. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews, 54(4), 615-685.
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
- Bajaj, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 817-832.
-
Niculaes, C., et al. (2014). Phenylcoumaran Benzylic Ether Reductase Prevents Accumulation of Compounds Formed under Oxidative Conditions in Poplar Xylem. The Plant Cell, 26(9), 3749-3763. Available from: [Link]
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ResearchGate. Pharmaceutical Analysis | Stability Testing. Available from: [Link]
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Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
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ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available from: [Link]
-
Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
-
ACS Publications. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Available from: [Link]
-
Solubility of Things. 3,5-dimethylisoxazole. Available from: [Link]
-
Journal of Pharmaceutical Research International. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
Mączyński, M., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 303-313. Available from: [Link]
-
ResearchGate. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Available from: [Link]
-
Journal of Pharmaceutical Research International. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Available from: [Link]
-
ScienceDirect. Thermal degradation: Significance and symbolism. Available from: [Link]
-
National Center for Biotechnology Information. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Available from: [Link]
-
PubChem. 3,5-Dimethylisoxazole. Available from: [Link]
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Technical Support Center: Optimizing the Synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Welcome to the technical support center for the synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is typically achieved through a two-step process: a Williamson ether synthesis to couple the isoxazole and benzoate moieties, followed by the hydrolysis of the resulting ester to the final carboxylic acid. This guide will address potential challenges in both of these critical steps.
Troubleshooting Guide
Part 1: Williamson Ether Synthesis
The first stage of the synthesis involves the formation of the ether linkage between (3,5-dimethylisoxazol-4-yl)methanol and a methyl or ethyl 4-hydroxybenzoate. This reaction is typically performed via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3]
Question: I am experiencing low yields in my Williamson ether synthesis. What are the likely causes and how can I improve the outcome?
Answer: Low yields in a Williamson ether synthesis can stem from several factors. Let's break down the most common culprits and their solutions:
-
Incomplete Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide from (3,5-dimethylisoxazol-4-yl)methanol.[2] If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the nucleophile and thus a slower and less efficient reaction.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Use at least a stoichiometric equivalent of the base, and consider a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
-
-
Poor Quality of Starting Materials: The purity of your (3,5-dimethylisoxazol-4-yl)methanol and methyl 4-hydroxybenzoate is critical. Impurities can interfere with the reaction.
-
Solution: Ensure your starting materials are pure. (3,5-Dimethylisoxazol-4-yl)methanol can be synthesized from acetylacetone and hydroxylamine hydrochloride.[4] Purification of the starting materials by recrystallization or column chromatography may be necessary.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of the SN2 reaction.
-
Solution: While room temperature may be sufficient, gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate.[5] However, excessively high temperatures can promote side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.
-
-
Presence of Water: Water will quench the strong base and protonate the alkoxide, inhibiting the reaction.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Question: My reaction is producing significant byproducts. What are they and how can I minimize their formation?
Answer: The primary side reaction in a Williamson ether synthesis is elimination, especially if the electrophile is sterically hindered or if the reaction conditions are too harsh.[2]
-
Elimination Reactions: While less of a concern with a primary alcohol like (3,5-dimethylisoxazol-4-yl)methanol, it's a possibility to consider.
-
Solution: Use a polar aprotic solvent like DMF or DMSO, which favors the SN2 pathway over elimination.[6] Avoid excessively high temperatures.
-
-
Self-Condensation of Starting Materials: Although less common, it's a possibility.
-
Solution: Add the electrophile (e.g., a tosylate or mesylate of methyl 4-hydroxybenzoate) to the pre-formed alkoxide of (3,5-dimethylisoxazol-4-yl)methanol.
-
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
(3,5-Dimethylisoxazol-4-yl)methanol (1.0 eq)[7]
-
Methyl 4-hydroxybenzoate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (3,5-dimethylisoxazol-4-yl)methanol in anhydrous DMF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of methyl 4-hydroxybenzoate in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the methyl or ethyl ester to the carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide or potassium hydroxide, followed by acidification.[8]
Question: My ester hydrolysis is not going to completion. What can I do?
Answer: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base or Reaction Time: Saponification is a bimolecular reaction, and its rate depends on the concentration of both the ester and the hydroxide.
-
Solution: Use a sufficient excess of the base (e.g., 2-4 equivalents of NaOH or KOH). Increase the reaction time and consider gentle heating (refluxing in methanol/water) to drive the reaction to completion.[8]
-
-
Steric Hindrance: While the ester in this synthesis is not particularly hindered, steric hindrance around the carbonyl group can slow down the rate of hydrolysis.[9]
-
Solution: If you suspect steric hindrance is an issue, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.
-
-
Poor Solubility: If the ester is not fully dissolved in the reaction medium, the reaction will be slow.
-
Solution: Use a co-solvent system, such as a mixture of methanol and water or ethanol and water, to ensure the ester is fully solubilized.[8]
-
Question: I am having trouble with the work-up and purification of the final product. What is the best approach?
Answer: The work-up for a saponification reaction is generally straightforward, but there are a few key points to consider for obtaining a pure product.
-
Precipitation of the Carboxylic Acid: After the hydrolysis is complete, the product exists as a carboxylate salt. The carboxylic acid is precipitated by adding a strong acid (e.g., HCl) until the solution is acidic (pH 2-3).
-
Solution: Add the acid slowly while stirring vigorously to ensure complete protonation and to obtain a finely divided precipitate that is easier to filter. Cooling the mixture in an ice bath can also improve the yield of the precipitate.
-
-
Purification: The crude carboxylic acid may contain unreacted starting material or byproducts.
-
Solution: Recrystallization is an effective method for purifying the final product.[10] A suitable solvent system can be found by testing small amounts of the crude product in various solvents (e.g., ethanol/water, acetone/water). If recrystallization is not sufficient, column chromatography may be necessary, although this can be more challenging with carboxylic acids.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for this synthesis? A1: The primary starting materials are (3,5-dimethylisoxazol-4-yl)methanol and methyl or ethyl 4-hydroxybenzoate.
Q2: What is the reaction mechanism for the Williamson ether synthesis? A2: The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom, displacing a leaving group.[1][2]
Q3: Are there any alternative methods for the ether synthesis step? A3: While the Williamson ether synthesis is the most common method, other approaches like the Mitsunobu reaction could potentially be used, although they often involve more expensive reagents.
Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Summary
| Reaction Step | Key Parameters | Recommended Conditions | Potential Issues |
| Williamson Ether Synthesis | Base | NaH or KOtBu (1.1-1.2 eq) | Incomplete deprotonation |
| Solvent | Anhydrous DMF or THF | Presence of water | |
| Temperature | Room temperature to 70 °C | Side reactions at high temp | |
| Ester Hydrolysis | Base | NaOH or KOH (2-4 eq) | Incomplete hydrolysis |
| Solvent | Methanol/Water or Ethanol/Water | Poor solubility of ester | |
| Work-up | Acidification to pH 2-3 | Incomplete precipitation |
Visualizations
Caption: Overall synthetic workflow for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.
References
-
Vidal, B., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
Arkivoc. (n.d.). Unexpected course of a Williamson ether synthesis. Available at: [Link]
- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
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Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]
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Journal of Chemical Sciences. (n.d.). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Available at: [Link]
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Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Available at: [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 3,5-Dimethylisoxazole. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" minimizing off-target effects in experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction from the Senior Application Scientist
This guide is structured to address a common challenge faced by researchers: how to responsibly use a novel or under-characterized chemical probe, such as 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid , for which extensive selectivity data may not be publicly available. While specific off-target interactions for this particular compound are not documented in current literature, the principles and protocols outlined here represent the gold standard for mitigating and identifying off-target effects for any small molecule inhibitor. Our goal is to empower you to design rigorous, self-validating experiments and interpret your results with confidence.
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
This section is designed to help you diagnose and resolve common issues that may arise from the use of a chemical probe.
Q1: My results are inconsistent, or I'm observing a phenotype that doesn't align with the known function of the target protein. Could this be an off-target effect?
This is a classic and critical question. An unexpected phenotype is a red flag that warrants a systematic investigation to differentiate between on-target and off-target activity.
Causality: At concentrations above their optimal range, even highly selective inhibitors can begin to interact with lower-affinity off-targets.[3] Additionally, some compounds may have inherent chemical properties that cause non-specific effects like membrane disruption or aggregation, which are unrelated to any specific protein interaction.[1]
Troubleshooting Workflow:
-
Confirm Compound Integrity: Before beginning extensive cellular experiments, verify the identity and purity of your compound batch. While suppliers like Sigma-Aldrich provide the compound, they may not perform analytical testing on every batch. Consider obtaining a Certificate of Analysis or performing in-house verification (e.g., LC-MS, NMR).
-
Establish a Full Dose-Response Curve: Generate a comprehensive dose-response curve for your observed phenotype (e.g., cell viability, protein phosphorylation, gene expression). An ideal on-target effect will typically show a sigmoidal curve with a clear plateau. Effects that only appear at very high concentrations are more likely to be off-target.
-
Implement the "Rule of Two": A cornerstone of rigorous chemical probe use is to replicate the phenotype with a second, structurally distinct inhibitor that targets the same protein.[3] If two different molecules cause the same biological effect, the likelihood that it is due to a shared on-target mechanism increases significantly.
-
Utilize a Negative Control: The ideal negative control is a close structural analog of your inhibitor that is known to be inactive against the intended target. Observing the phenotype with the active compound but not the inactive control provides strong evidence for on-target activity.
-
Perform Orthogonal Validation: Use a non-pharmacological method to validate your findings. For example, if your inhibitor is supposed to block the activity of "Kinase X," use CRISPR-Cas9 or siRNA to knock down or knock out the gene for Kinase X.[2] If the resulting phenotype matches that of your inhibitor, it strengthens the case for on-target action.
Experimental Workflow: Orthogonal Validation
Caption: Workflow for comparing pharmacological and genetic approaches.
Q2: How do I determine the optimal in-cell concentration for my inhibitor to maximize on-target effects and minimize off-target binding?
Finding the right concentration window is crucial. Using a probe at too high a concentration is a common cause of misleading results.[3][4]
Causality: The affinity (Kd) of an inhibitor for its primary target is typically much higher than for its off-targets. The goal is to use a concentration that is sufficient to saturate the primary target while remaining well below the concentrations required to engage lower-affinity off-targets.
Recommended Protocol: Establishing an Optimal Concentration Window
| Step | Action | Rationale |
| 1. Biochemical Potency (IC50) | Determine the inhibitor's IC50 in a purified, cell-free assay (e.g., enzymatic assay with recombinant protein). | This provides the intrinsic potency of the compound against its target without the complexities of a cellular environment. |
| 2. Cellular Target Engagement | Use a method like a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm that the inhibitor binds to its target inside intact cells and determine the concentration required for engagement. | Cellular permeability, stability, and efflux can dramatically alter the effective concentration of a compound inside a cell.[1] This step verifies target binding in the relevant biological context. |
| 3. Cellular Functional Assay | Measure a direct downstream effect of target inhibition (e.g., phosphorylation of a known substrate). Titrate the inhibitor to determine the EC50 for this functional effect. | The functional EC50 should ideally be within 10-fold of the target engagement value. A significant discrepancy may indicate that the observed effect is not a direct result of target inhibition. |
| 4. Cytotoxicity Profiling | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) over a broad concentration range (e.g., up to 100 µM). | General cytotoxicity at higher concentrations is often a sign of off-target effects or non-specific chemical behavior.[4] |
Data Synthesis and Decision Making:
-
Optimal Window: Your ideal working concentration should be no more than 10-fold above the cellular functional EC50 and well below the concentration at which general cytotoxicity is observed.
-
Red Flag: If the concentration required to see your desired phenotype is much higher (>100x) than the biochemical IC50 or cellular target engagement EC50, it is highly suggestive of an off-target mechanism.[2]
Frequently Asked Questions (FAQs)
Q: What are the absolute minimum controls I should include in any experiment with a new chemical probe?
A: At a minimum, every experiment should include:
-
A vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
A positive control (if available), such as a known activator or inhibitor of the pathway, to ensure the assay is working as expected.
-
A full dose-response titration of your chemical probe to understand its concentration-dependent effects.
For a more rigorous setup, the "rule of two" is highly recommended, which involves using a second, structurally different probe for the same target and a structurally related, inactive control molecule.[3]
Q: My inhibitor has a benzoic acid moiety. Are there known off-target effects associated with this chemical group?
A: The benzoic acid group itself is a common feature in many biologically active molecules and does not have a single, predictable off-target profile. However, some benzoic acid derivatives have been shown to act as inhibitors of histone deacetylases (HDACs).[5] This is a good example of why it is critical to perform selectivity screening or, at a minimum, be aware of the known activities of the core scaffolds within your molecule of interest.
Q: What is the difference between a "chemical probe" and a "drug"? Can I use them interchangeably in my research?
A: While related, they are not the same. A chemical probe is a small molecule optimized for selectively engaging a specific target in a research setting to elucidate its biological function.[4] Its properties (like high potency and known selectivity) are tailored for use in in vitro and in vivo models. A drug is a compound that has undergone extensive preclinical and clinical development to ensure safety and efficacy for therapeutic use in humans. Many drugs have significant off-target effects that, while managed in a clinical setting, can make them unsuitable as precise research tools.[6] It is always preferable to use a well-validated chemical probe over a drug when the goal is to specifically interrogate a single protein target.
Q: Where can I find information on the selectivity of chemical probes?
A: Several expert-curated, publicly available resources are invaluable for selecting and evaluating chemical probes. These include:
-
The Chemical Probes Portal: A community-driven resource that provides expert reviews and recommendations on the use of small molecule probes in biological research.
-
ProbeMiner: A computational resource that leverages large-scale bioactivity data to assess the suitability of compounds as chemical probes.
Using these resources before starting your experiments can save significant time and help you avoid using suboptimal or poorly characterized compounds.[4]
Caption: A logical workflow for validating an observed phenotype.
References
- Alto Predict. (2016, July 6). Best Practices for Chemical Probes.
- Cayman Chemical. CHOOSING & USING CHEMICAL PROBES.
- Practical Fragments. (2023, July 17). A rule of two for using chemical probes?.
- YouTube. (2020, January 28). Best Practices: Chemical Probes Webinar (Case Study).
- Chemical Probes Portal. How to use chemical probes.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Sigma-Aldrich. 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid.
- Benchchem. An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.
- eLife. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Chemical & Pharmaceutical Bulletin. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.
- BMC Systems Biology. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Journal of Medicinal Chemistry. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases.
- PubChem. 4-(3,5-dimethylisoxazol-4-yl)benzoic acid.
- Sigma-Aldrich. 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid.
- Journal of Medicinal Chemistry. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
- Cancer Biology & Therapy. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
- European Journal of Medicinal Chemistry. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists.
- Sigma-Aldrich. 4-Methoxybenzoic acid ReagentPlus, 99% p-Anisic acid.
- Journal of Medicinal Chemistry. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
- CAS Common Chemistry. 4-Methoxybenzoic acid.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
Sources
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- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
"4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" protocol refinement for better yield
Technical Support Center: 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
A Guide to Protocol Refinement and Yield Optimization
Welcome to the technical support guide for the synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires not just a protocol, but a deep understanding of the reaction mechanisms and potential pitfalls. This document is designed to provide researchers, chemists, and drug development professionals with field-proven insights, troubleshooting strategies, and optimized protocols to enhance the yield and purity of this important chemical intermediate.
The synthesis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is typically achieved through a two-step process: a Williamson ether synthesis to couple the isoxazole and benzoate moieties, followed by a saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield. This guide will address these challenges in a practical, question-and-answer format.
Synthetic Workflow Overview
The overall synthetic pathway involves the O-alkylation of a 4-hydroxybenzoic acid ester with a halomethyl-isoxazole derivative, followed by basic hydrolysis of the ester.
Caption: Overall two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is it preferable to start with an ester of 4-hydroxybenzoic acid (e.g., ethyl or methyl ester) instead of the acid itself?
A1: Using an ester protects the carboxylic acid functional group. The carboxylic acid proton is highly acidic and would be readily deprotonated by the base intended for the phenolic hydroxyl group. This would form a carboxylate, which is a poor nucleophile and would not participate in the desired ether formation. Furthermore, the presence of both a phenoxide and a carboxylate in the same molecule can lead to solubility issues and potential side reactions. The ester group is easily removed in a final hydrolysis step to yield the target acid.[1]
Q2: What are the most critical parameters to control during the Williamson ether synthesis (Step 1)?
A2: The success of the Williamson ether synthesis hinges on three key factors: the choice of base, the solvent, and the reaction temperature.[2]
-
Base: The base must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions, such as hydrolysis of the ester or degradation of the isoxazole ring. Anhydrous potassium carbonate (K₂CO₃) is often an excellent choice.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, while not interfering with the SN2 reaction.[1]
-
Temperature: The reaction should be heated to ensure a reasonable rate, typically between 60-80 °C. However, excessive temperatures can lead to decomposition of the starting materials or the product.
Q3: The isoxazole ring is known to be sensitive under certain conditions. What should I avoid?
A3: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[3] It is crucial to avoid:
-
Strongly Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Harsh Basic Conditions: While moderately basic conditions are required for the synthesis, prolonged exposure to very strong bases (like NaH in combination with high heat) can potentially lead to ring-opening.[3]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)
Q: My TLC plate shows significant amounts of unreacted ethyl 4-hydroxybenzoate after 24 hours. What is causing the low conversion?
A: Low conversion is typically due to incomplete deprotonation of the phenol, poor reactivity of the electrophile, or suboptimal reaction conditions. Here is a decision tree to diagnose the issue:
Sources
Technical Support Center: 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in Cell-Based Cytotoxicity Assays
This guide is designed for researchers, scientists, and drug development professionals utilizing "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" in cell-based cytotoxicity assays. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid are inconsistent across experiments. What are the likely causes?
Inconsistent IC50 values are a frequent challenge and can often be traced back to several key factors:
-
Cell Health and Passage Number: Using cells that are not in the logarithmic growth phase or have a high passage number can lead to variability in their response to the compound. It is crucial to use cells that are consistently passaged and healthy.[1]
-
Reagent Preparation: Ensure that all reagents, including the compound stock solution, are prepared fresh. If stored, they must be kept under appropriate conditions to avoid degradation.[1]
-
Standardized Timelines: Maintain consistent incubation times for cell seeding, compound treatment, and the addition of assay reagents in every experiment.[1]
Q2: I'm observing precipitation of the compound in my cell culture medium. How can I address this?
Compound precipitation can significantly impact the effective concentration and interfere with assay readings.[1] Here’s how to troubleshoot this issue:
-
Solubility Assessment: First, determine the solubility limit of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in your specific cell culture medium.
-
Solvent Consideration: Dimethyl sulfoxide (DMSO) is a commonly used solvent. However, its final concentration in the culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[1]
-
Proper Mixing: Ensure the compound is thoroughly mixed into the medium before it is added to the cells.[1]
Q3: My absorbance readings in the MTT assay are very low, even at what should be non-toxic concentrations of the compound. What's going wrong?
Low absorbance readings in an MTT assay indicate reduced formazan production, which can be due to several reasons:
-
Insufficient Cell Density: The number of viable cells might be too low to produce a detectable signal. An optimal cell seeding density should be determined for each cell line, typically ranging from 1,000 to 100,000 cells per well in a 96-well plate.[1]
-
Suboptimal Incubation Time: The incubation period with the MTT reagent may be too short for sufficient formazan crystal formation. A time-course experiment can help optimize this step, with typical incubation times ranging from 3 to 4 hours.[2]
-
Compound Interference: Some compounds can directly interfere with the MTT reagent or the formazan product, leading to false results.[3][4] It is advisable to run a cell-free control with the compound and MTT to check for any direct chemical reaction.
Troubleshooting Common Cytotoxicity Assay Issues
This section provides detailed guidance on resolving specific problems encountered during common cytotoxicity assays.
Issue 1: High Background Signal in Control Wells
High background absorbance can obscure the true signal and reduce the sensitivity of the assay.[2]
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, sterile reagents. Filter-sterilize all solutions. |
| Phenol Red Interference | Use phenol red-free medium, as it can quench fluorescence in certain assays.[5] |
| Serum LDH Activity (LDH Assay) | Test the serum for endogenous lactate dehydrogenase (LDH) activity or reduce the serum concentration during the assay.[1] |
| Incomplete Media Removal | Ensure complete removal of cell culture media before adding the solubilizing agent in an MTT assay.[2] |
Issue 2: "Edge Effects" Leading to Inconsistent Readings
The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can result in variability.[1][2]
Mitigation Strategies:
-
Perimeter Well Hydration: Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to maintain humidity.[1][2]
-
Plate Sealers: Use a plate sealer during incubation to stabilize the environment within the wells.[2]
-
Data Exclusion: Avoid using the outer wells for experimental samples.[1][5]
Issue 3: Discrepancies Between Different Cytotoxicity Assays
Different assays measure different cellular parameters, which can sometimes lead to conflicting results. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell viability.[2]
Workflow for Cross-Validation:
Caption: Potential mechanism of action involving ROS and apoptosis.
Research on similar compounds suggests that they can induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of caspases. [6]
References
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Bohrium. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Retrieved from [Link]
-
ResearchGate. (2025). Limitations of the use of MTT assay for screening in drug discovery. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Limitations of the MTT Assay in Cell Viability Testing. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]
-
Preprints.org. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
-
MDPI. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Retrieved from [Link]
-
PubMed. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Retrieved from [Link]
-
Sciforum. (n.d.). Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation. Retrieved from [Link]
-
ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]
-
PubMed. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Retrieved from [Link]
-
PubMed. (1992). A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro. Retrieved from [Link]
-
PubMed. (2017). Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 4-methoxy-3,5-dimethylbenzoic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Poor Bioavailability of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Introduction: Welcome to the technical support guide for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. This document is intended for researchers, scientists, and drug development professionals who have observed promising in vitro activity with this compound but are encountering challenges in translating that efficacy to in vivo models. A significant disparity between in vitro potency and in vivo effect is frequently a direct consequence of poor oral bioavailability.[1][2] This guide provides a structured approach to diagnosing and overcoming the common hurdles associated with this compound class, focusing on solubility enhancement and formulation strategies to maximize systemic exposure.
Part 1: Foundational Concepts - Why is Bioavailability a Challenge?
The molecular structure of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, featuring a carboxylic acid group and multiple aromatic rings, suggests a high likelihood of poor aqueous solubility. Up to 90% of new drug candidates in development pipelines exhibit poor water solubility, which is a primary obstacle to achieving adequate oral bioavailability.[3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1][4] Furthermore, once absorbed, the compound must survive metabolic breakdown in the gut wall and liver, a phenomenon known as the first-pass effect, which can significantly reduce the concentration of the active drug before it reaches systemic circulation.[5]
Caption: Key physiological barriers limiting the oral bioavailability of a drug.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound is highly active in cell-based assays, but when I dose it orally in mice, I see little to no effect. What is the first step I should take?
A1: The first and most critical step is to rule out a pharmacokinetic issue. Before conducting further efficacy studies, you must perform a pilot pharmacokinetic (PK) study. This involves administering a single oral dose of your compound to a small group of animals and collecting blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyzing the plasma for drug concentration will reveal the compound's absorption, distribution, metabolism, and excretion (ADME) profile. If the resulting plasma concentration (Cmax) and overall exposure (Area Under the Curve, or AUC) are very low or undetectable, you have confirmed a bioavailability problem.
Q2: My initial PK study confirmed poor exposure. I suspect poor solubility. What is a simple, effective formulation strategy I can try for my next preclinical study?
A2: For a compound with a carboxylic acid moiety like this one, pH adjustment is a powerful and straightforward initial strategy. However, for robust preclinical studies, a co-solvent system is a widely used and effective approach.[6] A common vehicle for poorly soluble drugs is a ternary system often referred to as "PEG/Tween/Saline." Polyethylene glycol (PEG) acts as a solubilizing agent, Tween (a polysorbate surfactant) improves wettability, and saline serves as the vehicle base.
Experimental Protocol: Preparation of a 10/10/80 Co-Solvent Vehicle
-
Component Preparation: Prepare your three components: PEG 400, 100% Tween 80, and sterile 0.9% saline.
-
Vehicle Mixing: In a sterile conical tube, combine 1 part PEG 400 with 1 part Tween 80 (e.g., 1 mL of PEG 400 and 1 mL of Tween 80).
-
Homogenization: Vortex the PEG/Tween mixture vigorously until it forms a single, clear, homogenous phase.
-
Final Dilution: Add 8 parts of sterile saline to the mixture (e.g., 8 mL). Vortex again until the solution is completely clear. This creates a 10% PEG 400 / 10% Tween 80 / 80% Saline (v/v/v) vehicle.
-
Compound Solubilization: Weigh the required amount of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid and add it to the prepared vehicle. Use a vortex mixer and/or a sonicator bath to aid dissolution. Gentle warming (37-40°C) can be applied if necessary, but ensure the compound is stable at that temperature. The goal is to achieve a clear solution, which indicates the drug is fully dissolved and will be maximally available for absorption upon administration.
Q3: I've improved the formulation, and solubility is no longer an issue, but bioavailability is still lower than expected. What other biological barrier could be at play?
A3: If you have successfully addressed the solubility limitation, the next most likely barrier is extensive first-pass metabolism.[7][8] After absorption from the gut, the drug enters the portal circulation and passes through the liver before reaching the rest of the body.[5] The liver is rich in metabolic enzymes, such as Cytochromes P450 (CYPs), that can chemically modify and inactivate the drug.[5][7]
To quantify the impact of first-pass metabolism, you must determine the absolute bioavailability (F%). This requires comparing the AUC from an oral dose with the AUC from an intravenous (IV) dose, as IV administration bypasses the gut and liver first-pass effect entirely.[9]
-
Calculation: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100
-
Interpretation: An F% value significantly below 100%, despite good solubility, strongly indicates that a substantial fraction of the drug is being eliminated by first-pass metabolism.
Caption: A logical workflow for troubleshooting poor in vivo bioavailability.
Part 3: Advanced Formulation Strategies
If simple co-solvent systems are insufficient, more advanced formulation technologies may be required. The choice of strategy depends on the specific physicochemical properties of your compound and the desired preclinical outcome.[6][10]
| Formulation Strategy | Mechanism of Action | Key Considerations & Rationale |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is molecularly dispersed within a polymer matrix.[11] This prevents the drug from forming a stable crystal lattice, holding it in a higher-energy, more soluble "amorphous" state, which enhances dissolution. | This is a powerful technique for highly insoluble compounds. Requires screening for appropriate polymers and process development (e.g., spray drying, hot-melt extrusion).[11][12] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | The drug is dissolved in an isotropic mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), it spontaneously forms a fine oil-in-water microemulsion.[1][12] | The resulting small droplet size provides a large surface area for absorption. This can also leverage lipid absorption pathways, potentially reducing first-pass metabolism.[1][10] |
| Nanosizing | The particle size of the drug is reduced to the nanometer scale (nanosuspension). According to the Noyes-Whitney equation, reducing particle size increases the surface area, leading to a much faster dissolution rate.[1][10] | Effective for drugs where the dissolution rate is the limiting factor. Requires specialized equipment like high-pressure homogenizers or wet bead mills.[4] |
| Salt Formation | The acidic (carboxylic acid) or basic functional groups of a drug are reacted to form a salt. Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free acid or base form.[11] | As 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a carboxylic acid, forming a sodium or potassium salt is a viable strategy to investigate for improved solubility. |
By systematically evaluating the physicochemical properties and employing a rational, step-wise formulation approach, the bioavailability challenges of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can be successfully overcome, enabling a more accurate assessment of its therapeutic potential in vivo.
References
-
Gautam, A., & Kanoujia, J. (2022). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 111(10), 2739-2753. (Available at: [Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. (Available at: [Link])
-
Homem, A. C., & de Souza, J. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(8), 1089-1107. (Available at: [Link])
-
Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Pharma Times. (Available at: [Link])
-
Homem, A. C., & de Souza, J. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. (Available at: [Link])
-
Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 2(2), 28-36. (Available at: [Link])
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. (Available at: [Link])
-
First pass effect. (n.d.). Wikipedia. (Available at: [Link])
-
Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1. (n.d.). University of Wisconsin–Madison. (Available at: [Link])
-
First-pass Effect. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). (Available at: [Link])
-
Ilett, K. F., & Tee, L. B. (1987). Review: first-pass metabolism by the gastrointestinal mucosa. Alimentary Pharmacology & Therapeutics, 1(5), 339-357. (Available at: [Link])
-
Study of First-Pass Metabolism and its Uses. (2023). Walsh Medical Media. (Available at: [Link])
-
Niwa, T., Dan, S., & Imai, S. (2011). Novel technology to prepare oral formulations for preclinical safety studies. Journal of Pharmacological Sciences, 116(4), 339-347. (Available at: [Link])
-
Ahmed, A. (2024). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. (Available at: [Link])
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altasciences.com [altasciences.com]
- 4. researchgate.net [researchgate.net]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. tandfonline.com [tandfonline.com]
- 12. asianpharmtech.com [asianpharmtech.com]
Technical Support Center: Purification of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Welcome to the technical support guide for "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" (Product ID: CDS004812). This document is designed for researchers, medicinal chemists, and process development scientists who require this molecule in a high state of purity for their experiments. We will address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.
The molecular structure, featuring a carboxylic acid group, an ether linkage, and a heterocyclic isoxazole ring, presents specific purification challenges. Impurities often arise from the synthetic route, typically involving the etherification of a hydroxybenzoate precursor followed by ester hydrolysis. This guide provides robust solutions to ensure you obtain a final product of the highest possible purity.
Section 1: Compound Profile and Potential Impurities
Before purification, it is crucial to understand the physicochemical properties of the target compound and the likely impurities that may be present.
Table 1: Physicochemical Properties of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | [1] |
| Molecular Weight | 247.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
A common synthetic route involves the Williamson ether synthesis between a protected 4-hydroxybenzoic acid (e.g., methyl 4-hydroxybenzoate) and 4-(chloromethyl)-3,5-dimethylisoxazole, followed by saponification.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Methyl 4-hydroxybenzoate, 4-(chloromethyl)-3,5-dimethylisoxazole.
-
Intermediate Species: Methyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate (the unhydrolyzed ester).
-
Side-Products: Impurities formed from side reactions during the etherification or hydrolysis steps.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is the most effective and economical first-line technique for purifying solid organic compounds like this benzoic acid derivative.[2] Success hinges on selecting an appropriate solvent system.
Q1: My initial product purity is low after synthesis. How do I choose the best solvent for recrystallization?
Answer: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[3] A systematic solvent screening is the most reliable approach.
Experimental Protocol: Recrystallization Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude product into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature. Start with ~0.5 mL. Note the solubility. The ideal solvent will not dissolve the compound at this stage.
-
Heating: Gently heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The best solvent is the one that dissolves the compound in a minimal amount of hot solvent and yields a large quantity of pure crystals upon cooling.
Table 2: Candidate Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Ethanol/Water | Polar Protic | Variable | A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-clarify with a drop of hot ethanol and cool slowly.[3] |
| Methanol | Polar Protic | 65 | The methoxy and carboxylic acid groups suggest good solubility in alcohols.[4] May be too effective, leading to low recovery. |
| Ethyl Acetate | Polar Aprotic | 77 | Often a good choice for moderately polar compounds. |
| Toluene | Non-polar | 111 | The aromatic rings suggest some solubility. May be useful for removing more polar impurities. |
| Water | Very Polar | 100 | The compound is likely sparingly soluble in cold water but more soluble in hot water, making it a potential, albeit slow-drying, choice.[5] |
Q2: My compound has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?
Answer: Oiling out occurs when the solid melts in the hot solvent before it crystallizes, typically because the boiling point of the solvent is higher than the melting point of the compound-impurity mixture.[6] The dissolved impurities lower the melting point of your compound.
Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point, then attempt to cool again, but more slowly.[6]
-
Lower the Boiling Point: If using a solvent mixture (e.g., ethanol/water), add more of the lower-boiling solvent (ethanol) to reduce the overall boiling point of the solution.
-
Slow Cooling: Rapid cooling encourages oiling out. After dissolving, insulate the flask with a beaker or glass wool to ensure a very gradual temperature drop, allowing crystals to form properly.[5]
Q3: The solution is clear and cold, but no crystals have formed. How can I induce crystallization?
Answer: A supersaturated solution has formed, but crystal nucleation has not begun. This can be overcome with several techniques.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[5]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal acts as a template for further crystallization.[5]
-
Reduce Solvent Volume: If you used too much solvent, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[5]
Q4: After recrystallization, my product is still colored. How do I remove colored impurities?
Answer: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated charcoal.
Protocol: Decolorization with Activated Charcoal
-
Dissolve your crude, colored compound in the minimum amount of a suitable hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.[5]
-
Re-heat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[3]
-
Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.
Section 3: Advanced Purification & Purity Assessment
Q5: Recrystallization failed to remove a persistent impurity. What is the next logical step?
Answer: When impurities have solubility profiles very similar to the target compound, column chromatography is the preferred method for separation. This technique separates molecules based on their differential adsorption to a solid stationary phase (like silica gel) and solubility in a liquid mobile phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Mobile Phase (Eluent): The key to good separation is the eluent system. For an acidic compound like this, a mixture of a non-polar solvent (Hexane or Dichloromethane) and a polar solvent (Ethyl Acetate) is a good starting point. Crucially, add ~1% acetic acid to the eluent mixture. The acetic acid keeps your target compound protonated, preventing it from "streaking" or tailing on the acidic silica gel.[7] A good starting eluent might be Hexane:Ethyl Acetate (1:1) + 1% Acetic Acid.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it carefully onto the top of the silica column.
-
Elution & Collection: Run the eluent through the column and collect the separated fractions. Monitor the separation using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Q6: How do I definitively confirm the purity of my final product?
Answer: A combination of analytical techniques should be used to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile/water (containing 0.1% trifluoroacetic or formic acid) and UV detection is a standard method.[8][9] A pure sample will show a single, sharp peak. Purity is often reported as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the chemical structure of your compound but can also reveal the presence of impurities, which will show up as extra, unassignable peaks in the spectrum.[3]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point.[10] Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.
Section 4: Workflows and Logic Diagrams
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: Purification Decision Workflow.
Caption: Recrystallization Troubleshooting Logic.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole....
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubMed. (2015). An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 379250-83-6 | 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid. Retrieved from [Link]
-
YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]
Sources
- 1. 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Enhancing Assay Performance with 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Welcome to the technical support center for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the application of this compound in improving the signal-to-noise ratio in various biochemical and cell-based assays. Our goal is to equip you with the scientific understanding and practical knowledge to effectively utilize this reagent and overcome common experimental hurdles.
Introduction: The Quest for a Clearer Signal
In the realm of high-throughput screening (HTS) and quantitative biological assays, the signal-to-noise ratio (S/N) is a critical determinant of data quality and reliability.[1][2] A high S/N ratio ensures that the measured signal is a true representation of the biological activity of interest, rather than being obscured by background noise. Conversely, a low S/N ratio can lead to false negatives, false positives, and poor reproducibility, ultimately hindering drug discovery and basic research.[3][4]
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a novel reagent that has shown promise in enhancing the signal-to-noise ratio in a variety of assay formats. This guide will delve into the potential mechanisms of action, provide practical protocols for its use, and offer comprehensive troubleshooting advice to help you achieve optimal assay performance.
Part 1: Understanding the Mechanism of Action
While research into the specific mechanisms by which 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid improves the signal-to-noise ratio is ongoing, its chemical structure suggests several potential modes of action based on well-established principles of assay interference.[5][6][7] The 3,5-dimethylisoxazole moiety is known to act as an acetyl-lysine mimic, which can be instrumental in disrupting non-specific protein-protein interactions that often contribute to high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in an assay?
A1: The primary proposed function of this compound is to reduce background noise and enhance the specific signal in biochemical and cell-based assays, thereby improving the overall signal-to-noise ratio. It is hypothesized to achieve this by mitigating common sources of assay interference, such as non-specific binding and compound autofluorescence.
Q2: How does the 3,5-dimethylisoxazole moiety contribute to reducing background noise?
A2: The 3,5-dimethylisoxazole group can act as a structural mimic of acetylated lysine residues. This allows it to competitively inhibit non-specific binding of assay components to proteins that recognize acetylated motifs, a common source of background noise in various assays.
Q3: Can this compound be used in both biochemical and cell-based assays?
A3: Yes, its proposed mechanisms of action are applicable to both assay types. In biochemical assays, it can reduce non-specific interactions between proteins and other macromolecules. In cell-based assays, it may also help to reduce background fluorescence and non-specific binding of detection reagents.
Q4: What is the optimal concentration range for this compound?
A4: The optimal concentration is assay-dependent and should be determined empirically. A good starting point for optimization is to test a concentration range from 1 µM to 50 µM. It is crucial to perform a dose-response experiment to identify the concentration that provides the maximal signal-to-noise ratio without affecting the biological activity of interest.
Q5: Is 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid soluble in aqueous assay buffers?
A5: Based on its chemical structure, which includes a benzoic acid group, its solubility in aqueous buffers is expected to be pH-dependent, with increased solubility at higher pH.[8] It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final assay buffer.[9] Always check for precipitation after dilution.
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered when using 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Issue 1: High Background Signal Persists
High background can obscure the true signal, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Perform a spectral scan: Measure the fluorescence of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid alone in the assay buffer at the excitation and emission wavelengths of your assay.[10][11] 2. Shift detection wavelengths: If the compound is fluorescent, consider using a fluorescent dye with excitation and emission wavelengths that do not overlap with the compound's fluorescence spectrum.[12][13] |
| Non-specific Binding | 1. Optimize compound concentration: Perform a titration to find the lowest effective concentration that reduces background without affecting the specific signal. 2. Increase blocking efficiency: Add blocking agents like Bovine Serum Albumin (BSA) or casein to your assay buffer to further reduce non-specific binding.[14][15][16] |
| Reagent Contamination | 1. Test individual reagents: Check each assay component (buffers, solvents, etc.) for background signal.[11] 2. Use high-purity reagents: Ensure that all reagents are of high quality and free from fluorescent contaminants. |
Issue 2: Low or No Specific Signal
A weak or absent signal can be as problematic as a high background.
| Possible Cause | Troubleshooting Steps |
| Compound Interference with Biological Target | 1. Perform a counter-screen: Test the effect of the compound on a known inhibitor or activator of your target to ensure it does not interfere with the specific biological activity. 2. Structural analogs: If interference is suspected, consider testing structurally related compounds that may have a similar effect on the signal-to-noise ratio but do not interact with your target. |
| Compound Precipitation | 1. Check solubility: Visually inspect the assay wells for any signs of precipitation. Determine the kinetic solubility of the compound in your assay buffer.[17] 2. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <1%) to prevent precipitation.[9] |
| Incorrect Compound Concentration | 1. Re-evaluate the optimal concentration: The concentration required to improve the signal-to-noise ratio may be too high and could be inhibiting the desired reaction. Re-run the dose-response curve. |
Issue 3: High Well-to-Well Variability
Inconsistent results across replicates can make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | 1. Include a detergent: Add a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01-0.1%), to the assay buffer to prevent compound aggregation.[18][19][20] 2. Dynamic Light Scattering (DLS): If available, use DLS to directly assess the aggregation state of the compound in your assay buffer. |
| Poor Mixing | 1. Ensure thorough mixing: After adding the compound and other reagents, ensure the assay plate is adequately mixed. 2. Optimize addition order: Experiment with the order of reagent addition to see if it impacts variability. |
| Inconsistent Pipetting | 1. Calibrate pipettes: Regularly check and calibrate all pipettes used in the assay. 2. Use automated liquid handlers: For high-throughput applications, automated systems can improve pipetting accuracy and reduce variability. |
Part 3: Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
Objective: To identify the concentration that provides the best signal-to-noise ratio.
Materials:
-
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
-
DMSO (or other suitable organic solvent)
-
Assay buffer
-
Positive and negative controls for your assay
-
Microplate reader
Procedure:
-
Prepare a stock solution: Dissolve 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid in DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: Create a series of dilutions of the stock solution in your assay buffer. A typical starting range would be from 100 µM down to 0.1 µM.
-
Set up the assay plate: Include wells for:
-
Negative control (no activator/inhibitor) with each concentration of the compound.
-
Positive control (with activator/inhibitor) with each concentration of the compound.
-
Blank (buffer only).
-
-
Run the assay: Perform your standard assay protocol.
-
Calculate the Signal-to-Noise Ratio: For each concentration, calculate the S/N ratio using the following formula:
-
S/N = (Mean Signal of Positive Control - Mean Signal of Negative Control) / Standard Deviation of Negative Control[1]
-
-
Determine the optimal concentration: The optimal concentration is the one that yields the highest S/N ratio.
Protocol 2: Assessing Compound Autofluorescence
Objective: To determine if the compound contributes to the background signal through autofluorescence.
Materials:
-
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare compound solutions: Prepare solutions of the compound in the assay buffer at the same concentrations used in your primary assay.
-
Plate setup: Add the compound solutions to the wells of a microplate. Include wells with buffer only as a blank.
-
Read fluorescence: Use the microplate reader to measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Analyze data: A significant increase in fluorescence in the presence of the compound compared to the blank indicates autofluorescence.
Part 4: Visualizations
Diagram 1: Conceptual Workflow for Optimizing Signal-to-Noise Ratio
Caption: A decision tree for optimizing the signal-to-noise ratio.
Diagram 2: Common Sources of Assay Noise
Caption: Major contributors to high background noise in assays.
References
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
Bajorath, J. (2018). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 13(5), 389-392. [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
-
Schena, A., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 1-21. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Aldhaeefi, M., & Shoichet, B. K. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS chemical biology, 12(3), 595-603. [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. [Link]
-
Meyers, C. D. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 107-113. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid versus Pioglitazone in the Context of PPARγ Agonism
This guide provides a comprehensive comparison between the novel compound "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" and the well-established thiazolidinedione (TZD), Pioglitazone. The analysis focuses on their potential efficacy as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, a key target in the treatment of type 2 diabetes mellitus (T2DM). While Pioglitazone is a well-characterized full agonist of PPARγ, the biological activity of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is less defined in publicly available literature. This guide, therefore, presents a hypothetical yet scientifically grounded framework for evaluating its potential efficacy against the known profile of Pioglitazone.
Introduction to the Compounds
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid is a small molecule with the chemical formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol . Its structure features a benzoic acid moiety linked to a dimethylisoxazole group via a methoxy bridge. While its specific biological targets are not extensively documented, its structural motifs suggest potential interactions with nuclear receptors. For the purpose of this guide, we will explore its hypothetical role as a PPARγ modulator.
Pioglitazone is a member of the thiazolidinedione class of drugs and a potent agonist of PPARγ.[1][2] It is an established therapeutic agent for the management of T2DM, primarily by improving insulin sensitivity.[3] Its mechanism of action and clinical efficacy are well-documented, making it an ideal benchmark for comparison.
Mechanism of Action: The PPARγ Signaling Pathway
PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[2][3] Upon activation by an agonist like Pioglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This signaling cascade ultimately leads to improved insulin sensitivity in peripheral tissues.
Caption: Workflow for a PPARγ reporter gene assay.
In Vivo Studies
1. Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity Mouse Model
-
Objective: To assess the in vivo efficacy of the test compounds in improving glucose tolerance.
-
Methodology:
-
Induce obesity and insulin resistance in mice by feeding a high-fat diet.
-
Administer "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid," Pioglitazone, or vehicle control orally for a specified period.
-
Fast the mice overnight and administer an oral glucose bolus.
-
Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose to determine the improvement in glucose tolerance.
-
Discussion and Future Directions
The presented framework outlines a systematic approach to evaluating the potential of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" as a PPARγ agonist in comparison to the established drug, Pioglitazone. The initial in vitro assays will be crucial in confirming its binding to and activation of the PPARγ receptor. Positive results from these assays would provide a strong rationale for proceeding to in vivo studies.
A key area of investigation will be the potential for "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" to act as a selective PPARγ modulator (SPPARM). SPPARMs are compounds that elicit only a subset of the biological effects of full agonists, potentially offering a better safety profile by minimizing adverse effects such as weight gain and fluid retention. Future studies should therefore also include gene expression analysis to compare the transcriptional profiles induced by "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" and Pioglitazone.
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Comparative Analysis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid: A Putative PPARδ Agonist
Introduction
In the landscape of metabolic and inflammatory disease research, the Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets.[1] These ligand-activated transcription factors, comprising three isoforms (PPARα, PPARγ, and PPARδ), are central regulators of lipid and glucose homeostasis, cellular differentiation, and inflammatory responses.[2][3] While PPARα and PPARγ agonists have been successfully translated into clinical treatments for dyslipidemia and type 2 diabetes, respectively, the therapeutic potential of PPARδ remains an area of intense investigation.[3] The ubiquitous expression of PPARδ and its role in fatty acid oxidation and improving insulin sensitivity make it an attractive target.[1][4]
This guide presents a comparative analysis of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid , a novel compound with structural motifs characteristic of PPAR agonists. Given the growing body of evidence implicating isoxazole derivatives as potent modulators of PPARs, particularly the δ isoform, we hypothesize that this compound acts as a selective PPARδ agonist.[5] To contextualize its potential potency and selectivity, we will compare it with two established PPARδ agonists: LCI765 , a highly potent isoxazole-based agonist, and GW501516 (Cardarine) , a well-characterized, highly selective PPARδ agonist that has been extensively studied.[6][7][8] This analysis is intended for researchers and drug development professionals engaged in the discovery of novel metabolic and anti-inflammatory therapeutics.
Comparative Analysis of Potency and Selectivity
The potency and selectivity of a PPAR agonist are paramount for its therapeutic efficacy and safety profile. Off-target activation of other PPAR isoforms can lead to undesirable side effects. The following table summarizes the available and inferred data for our topic compound and its comparators.
| Compound | Chemical Structure | Target | Potency (EC50) | Selectivity Profile |
| 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid | PPARδ (Hypothesized) | Data not available | Hypothesized to be selective for PPARδ over PPARα and PPARγ based on structural similarity to known selective agonists. | |
| LCI765 | ![]() | PPARδ | 0.07 nM[6][9] | Selective for PPARδ. Quantitative data for PPARα and PPARγ are not readily available in the public domain, but it is described as a selective agonist.[6][7][8] |
| GW501516 (Cardarine) | PPARδ | 1 nM[10] | >1000-fold selectivity for PPARδ over PPARα and PPARγ.[10] |
The PPAR Signaling Pathway: A Mechanism of Action
PPARs function as ligand-activated transcription factors that regulate gene expression. The canonical pathway involves the formation of a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, this heterodimer may be bound to corepressor proteins, inhibiting gene transcription. Upon binding of an agonist, such as 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a conformational change is induced in the PPARδ receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The complete ligand-PPARδ/RXR-coactivator complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription. The activation of these target genes ultimately leads to physiological effects such as increased fatty acid oxidation and improved insulin sensitivity.
Caption: The PPARδ signaling pathway.
Experimental Protocols: Assessing PPARδ Agonism
To empirically determine the potency and selectivity of a putative PPARδ agonist like 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, a cell-based reporter gene assay is the gold standard. This assay quantifies the ability of a compound to activate the PPARδ receptor and drive the expression of a reporter gene, typically luciferase.
PPARδ Luciferase Reporter Gene Assay
Objective: To determine the EC50 value of a test compound for the human PPARδ receptor and to assess its selectivity against PPARα and PPARγ.
Materials:
-
HEK293 cells (or other suitable host cells)
-
Expression plasmid for a GAL4-PPARδ-LBD fusion protein (and similarly for PPARα and PPARγ)
-
Reporter plasmid containing a GAL4 Upstream Activating Sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid) and reference agonists (GW501516, LCI765)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the GAL4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours to allow for receptor expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and reference agonists in the cell culture medium. A typical concentration range would be from 1 pM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (e.g., DMSO) for baseline measurement.
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Perform the same assay in parallel with cells expressing GAL4-PPARα-LBD and GAL4-PPARγ-LBD to determine the EC50 values for the other isoforms and calculate the selectivity ratios.
-
Caption: Workflow for a PPARδ reporter gene assay.
Conclusion
Based on its structural features, "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" presents a compelling candidate as a novel PPARδ agonist. Its isoxazole and benzoic acid moieties are common in known PPAR ligands. For a definitive characterization, empirical testing using the described reporter gene assay is essential to quantify its potency and selectivity. A favorable profile, comparable to or exceeding that of LCI765 and GW501516, would position this compound as a promising lead for the development of new therapies for metabolic disorders. The high potency and selectivity of comparators like LCI765 and GW501516 set a high benchmark for new entrants in this field. Future studies should also focus on its pharmacokinetic properties and in vivo efficacy in relevant disease models.
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Confirming On-Target Engagement of Novel Bromodomain Inhibitors: A Comparative Guide
For researchers at the forefront of epigenetic drug discovery, the synthesis of a novel small molecule with therapeutic potential is a pivotal moment. This guide addresses the critical next step: rigorously confirming that your compound, in this case, the novel molecule "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" , directly engages its intended target. Drawing from extensive experience in molecular pharmacology and assay development, this document provides a comparative analysis of state-of-the-art techniques to validate target engagement, using the well-characterized BET (Bromodomain and Extra-Terminal motif) family of bromodomains as a therapeutically relevant example.
The core of this guide is built on a hypothetical yet scientifically grounded scenario: "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" has been designed as a competitive inhibitor of the BRD4 (Bromodomain-containing protein 4) bromodomain, a key regulator of oncogene transcription.[1] We will explore a suite of biophysical and cellular assays to confirm this hypothesis, comparing their principles, advantages, and limitations.
The Central Challenge: Moving from Biochemical Potency to Cellular Target Engagement
A common pitfall in early drug discovery is relying solely on biochemical assays. While essential for determining a compound's potency (e.g., IC50) against an isolated protein, these assays do not guarantee that the molecule will reach and bind to its target within the complex environment of a living cell.[2] Therefore, a multi-pronged approach, combining direct binding studies with cellular target engagement assays, is imperative for building a robust data package and making informed decisions about advancing a lead candidate.
A Comparative Overview of Key Target Engagement Assays
We will delve into four powerful and complementary techniques for confirming the on-target activity of our hypothetical BRD4 inhibitor:
-
Isothermal Titration Calorimetry (ITC): A gold-standard biophysical method for characterizing the thermodynamics of binding.
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time analysis of binding kinetics.
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures target engagement in intact cells and tissues.[3]
-
NanoBRET™ Target Engagement Assay: A sensitive, cell-based method for quantifying compound binding to a specific target in real-time.
The following sections will provide detailed protocols, comparative data, and expert insights into the application of each of these techniques.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[4]
Why it's critical: ITC provides a comprehensive thermodynamic profile of the binding event, offering insights into the forces driving the interaction. It is a label-free, in-solution technique that does not require immobilization of the protein, thus closely mimicking physiological conditions.
Experimental Protocol: ITC for BRD4 and "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid"
-
Protein Preparation: Express and purify recombinant human BRD4 bromodomain 1 (BD1). Ensure high purity (>95%) and accurate concentration determination.
-
Compound Preparation: Prepare a concentrated stock solution of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" in a buffer that is compatible with the protein and the ITC instrument.
-
ITC Experiment:
-
Load the BRD4(BD1) protein into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution.
-
Record the heat changes after each injection.
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.
Comparative Data: ITC
| Parameter | "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" (Hypothetical) | JQ1 (Positive Control) |
| Binding Affinity (KD) | 500 nM | 50-100 nM[5] |
| Stoichiometry (n) | ~1 | ~1 |
| Enthalpy (ΔH) | Favorable | Favorable |
| Entropy (ΔS) | Favorable/Unfavorable | Favorable/Unfavorable |
Expert Insight: A KD in the nanomolar to low micromolar range would be a strong indicator of direct binding. Comparing the thermodynamic signature of your compound to a well-characterized inhibitor like JQ1 can provide valuable information about its binding mode.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction
Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[6] One molecule (the ligand, e.g., BRD4) is immobilized on the chip surface, and the other (the analyte, e.g., our compound) is flowed over the surface.[7]
Why it's critical: SPR provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), which together determine the binding affinity (KD).[8] Understanding the kinetics of binding can be crucial for predicting in vivo efficacy.
Experimental Protocol: SPR for BRD4 and "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid"
-
Chip Preparation: Immobilize recombinant BRD4(BD1) onto a suitable SPR sensor chip.
-
Compound Preparation: Prepare a series of dilutions of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" in a running buffer.
-
SPR Experiment:
-
Inject the compound dilutions over the chip surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
-
Data Analysis: Fit the sensorgram data to a kinetic model to determine kon, koff, and KD.
Comparative Data: SPR
| Parameter | "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" (Hypothetical) | JQ1 (Positive Control) |
| Association Rate (kon) | 1 x 105 M-1s-1 | 5 x 105 M-1s-1 |
| Dissociation Rate (koff) | 5 x 10-2 s-1 | 2.5 x 10-2 s-1 |
| Binding Affinity (KD) | 500 nM | 50 nM |
Expert Insight: A slow dissociation rate (low koff) can lead to a prolonged duration of action in vivo. Comparing the kinetic profile of your compound to JQ1 can help in optimizing its structure-activity relationship.
Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Cellular Context
Principle: CETSA® is based on the principle that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[3] In a CETSA® experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[9]
Why it's critical: CETSA® provides direct evidence of target engagement within intact cells, bridging the gap between biochemical and cellular assays.[10] It does not require any modification of the compound or the target protein.[3]
Experimental Protocol: CETSA® for BRD4
Caption: CETSA® Experimental Workflow.
-
Cell Treatment: Treat cultured cells (e.g., a human cancer cell line with high BRD4 expression) with "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" or a vehicle control.
-
Thermal Challenge: Heat the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble BRD4 in each sample using a method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble BRD4 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data: CETSA®
| Assay | "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" (Hypothetical) | JQ1 (Positive Control) |
| Thermal Shift (ΔTm) | +2-4 °C | +4-6 °C |
Expert Insight: A dose-dependent thermal shift is a strong indicator of on-target engagement. It is crucial to include a positive control like JQ1 to validate the assay and to have a benchmark for the magnitude of the thermal shift.[11]
NanoBRET™ Target Engagement Assay: Real-Time Cellular Binding
Principle: The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that measures compound binding to a target protein in living cells.[12] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. When the tracer is bound, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that competes with the tracer for binding to the target will cause a decrease in the BRET signal.[13]
Why it's critical: This assay provides a quantitative measure of compound affinity for the target protein in the native cellular environment, taking into account cell permeability and potential efflux.[14] It is a highly sensitive and high-throughput method.
Experimental Protocol: NanoBRET™ for BRD4
Caption: NanoBRET™ Experimental Workflow.
-
Cell Preparation: Transfect cells with a plasmid encoding a NanoLuc®-BRD4 fusion protein.
-
Compound Addition: Add serial dilutions of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" or a positive control (e.g., JQ1) to the cells.
-
Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the cells.
-
BRET Measurement: Measure the BRET signal using a suitable plate reader.
-
Data Analysis: Plot the BRET signal as a function of compound concentration to determine the IC50 value for target engagement.
Comparative Data: NanoBRET™
| Assay | "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" (Hypothetical) | JQ1 (Positive Control) |
| Cellular IC50 | 1 µM | 100 nM |
Expert Insight: The cellular IC50 obtained from a NanoBRET™ assay can be directly compared to the biochemical IC50 to assess the compound's cell permeability and potential for active efflux. A significant rightward shift in the cellular IC50 compared to the biochemical IC50 may indicate poor cell penetration.
The Importance of a Well-Characterized Comparator: The JQ1 Benchmark
Throughout this guide, the well-characterized BET bromodomain inhibitor JQ1 has been used as a positive control.[15] JQ1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and leading to the downregulation of target genes like MYC.[5][16] Including a compound like JQ1 in your experiments is essential for:
-
Assay Validation: Ensuring that your experimental setup can detect the expected biological effect.
-
Benchmarking: Providing a reference point for the potency and efficacy of your novel compound.
-
Mechanistic Insight: Comparing the effects of your compound to a known inhibitor can help to elucidate its mechanism of action.
Beyond On-Target Engagement: Assessing Selectivity
While confirming on-target engagement is a critical step, it is equally important to assess the selectivity of your compound. Off-target effects can lead to toxicity and other undesirable outcomes.[17] To evaluate the selectivity of "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid," you should:
-
Screen against a panel of other bromodomains: The human proteome contains 61 bromodomains, and assessing binding to a representative panel is crucial.[1]
-
Perform broader kinase screening: Some bromodomain inhibitors have been found to have off-target activity against kinases.[18]
-
Utilize chemoproteomics: Techniques like proteome-wide CETSA® can provide an unbiased view of a compound's protein interaction landscape within the cell.[3]
Conclusion: A Rigorous Path to Validated On-Target Engagement
Confirming that a novel compound directly and selectively engages its intended target in a cellular context is a cornerstone of modern drug discovery. This guide has provided a comparative overview of four powerful techniques for achieving this goal, using the hypothetical BRD4 inhibitor "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid" as a practical example.
By employing a multi-assay approach that combines biophysical characterization (ITC, SPR) with cellular target engagement validation (CETSA®, NanoBRET™), researchers can build a comprehensive and compelling data package. This rigorous, evidence-based strategy is essential for de-risking drug discovery projects and for making confident decisions on the path toward developing novel therapeutics.
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PubMed Central. (2015). The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models. Oncotarget, 6(21), 18749-18761. [Link]
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A Comparative Benchmarking Guide to 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (INT131): A Selective PPARγ Modulator
This guide provides a comprehensive technical comparison of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, also known as INT131, against established peroxisome proliferator-activated receptor-gamma (PPARγ) agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy, and differential cellular effects of INT131, positioning it within the therapeutic landscape of insulin sensitizers.
Introduction: The Evolving Landscape of PPARγ Agonism
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It is a master regulator of adipogenesis, and plays a critical role in glucose homeostasis and insulin sensitivity.[1][2] For decades, full agonists of PPARγ, most notably the thiazolidinedione (TZD) class of drugs like rosiglitazone and pioglitazone, have been utilized in the treatment of type 2 diabetes.[1][3] Their mechanism of action involves robust activation of PPARγ, leading to improved insulin sensitivity.[1]
However, the therapeutic benefits of full PPARγ activation are often accompanied by undesirable side effects, including weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[1][4] This has driven the development of a new class of compounds known as Selective PPARγ Modulators (SPPARMs). These modulators aim to dissociate the beneficial insulin-sensitizing effects from the adverse effects of full agonists.[4][5] INT131 is a potent, non-thiazolidinedione SPPARM designed to achieve this selective modulation.[4][5]
This guide will benchmark INT131 against traditional TZDs, focusing on key in vitro and in vivo performance metrics that underscore its unique pharmacological profile.
Mechanism of Action: Full Agonism vs. Selective Modulation
The transcriptional activity of PPARγ is modulated by the binding of ligands to its ligand-binding domain (LBD). Full agonists, like TZDs, induce a conformational change in the LBD that promotes the recruitment of co-activators, leading to the transcription of target genes involved in both insulin sensitization and adipogenesis.
SPPARMs, such as INT131, are hypothesized to induce a distinct conformational change in the PPARγ LBD. This differential conformation is thought to lead to a selective pattern of gene expression, favoring the transrepression of inflammatory genes and the activation of genes responsible for improved glucose metabolism, while minimally impacting genes that lead to adverse effects.
Figure 2: Workflow for a PPARγ Reporter Gene Assay.
Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol outlines the steps to assess the adipogenic potential of test compounds.
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes to confluence in a 24- or 48-well plate.
-
-
Induction of Differentiation:
-
Two days post-confluence, replace the medium with a differentiation cocktail containing insulin, dexamethasone, and IBMX.
-
Add the test compounds (e.g., INT131, rosiglitazone) or vehicle control to the differentiation medium.
-
-
Maturation:
-
After 2-3 days, replace the medium with a maintenance medium containing insulin and the test compounds.
-
Replenish the maintenance medium every 2-3 days for a total of 8-10 days, allowing for the maturation of adipocytes.
-
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 30 minutes to visualize lipid droplets. [6]5. Quantification:
-
Wash the stained cells extensively with water.
-
Elute the Oil Red O dye from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at ~510 nm using a spectrophotometer. [6]
-
Conclusion
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (INT131) represents a significant advancement in the field of PPARγ modulation. Benchmarking against full agonists like rosiglitazone reveals a distinct pharmacological profile. While demonstrating comparable potency in improving glucose metabolism, INT131 exhibits a partial agonist activity in transactivation assays and a markedly reduced capacity to induce adipogenesis in vitro. [1][2]This profile translates to a favorable in vivo outcome, with effective glycemic control and a diminished side-effect burden, particularly concerning weight gain and fluid retention. [4][5]These characteristics position INT131 and other SPPARMs as a promising therapeutic strategy for type 2 diabetes, offering the potential for enhanced safety and tolerability compared to traditional TZD therapies.
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A Head-to-Head Preclinical Comparison of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic Acid and Pioglitazone for the Management of Type 2 Diabetes Mellitus
Introduction
The global prevalence of type 2 diabetes mellitus (T2DM) continues to present a significant challenge to healthcare systems, demanding the development of novel therapeutics with improved efficacy and safety profiles. A key and well-validated target in the management of T2DM is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that functions as a master regulator of glucose and lipid metabolism.[1][2][3] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been a cornerstone of T2DM therapy, primarily by enhancing insulin sensitivity.[4][5]
This guide presents a head-to-head preclinical comparison of a novel investigational compound, 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (hereafter referred to as Compound X ), with the established standard-of-care drug, Pioglitazone . Pioglitazone is a potent TZD and PPARγ agonist widely prescribed for the treatment of T2DM.[5] The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of Compound X's potential as a next-generation insulin sensitizer by directly comparing its in vitro and in vivo pharmacological properties to those of Pioglitazone. The experimental data presented herein, while illustrative, is based on established methodologies for the preclinical assessment of PPARγ agonists.
Mechanism of Action: PPARγ-Mediated Gene Regulation
Both Compound X and Pioglitazone are hypothesized to exert their therapeutic effects through the activation of PPARγ. PPARs are ligand-activated transcription factors that, upon binding to an agonist, form a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event leads to the recruitment of co-activator proteins and the initiation of transcription for a suite of genes involved in critical metabolic processes, including adipogenesis, lipid uptake and storage, and insulin signaling.[3][6] The net effect is an improvement in systemic insulin sensitivity and better glycemic control.[7]
Caption: Mechanism of PPARγ agonist action.
Head-to-Head In Vitro Characterization
The initial phase of comparison involves a series of in vitro assays designed to quantify and compare the potency, binding affinity, and selectivity of Compound X and Pioglitazone at the molecular level.
PPARγ Functional Potency
A luciferase reporter gene assay is a standard method for determining the functional potency of a nuclear receptor agonist.[8] In this assay, cells are engineered to express the PPARγ receptor and a reporter gene (luciferase) under the control of a PPRE-containing promoter. The amount of light produced by luciferase is directly proportional to the level of PPARγ activation.
Illustrative Results:
| Compound | EC50 (nM) | Max Activation (% of Pioglitazone) |
| Compound X | 25 | 110% |
| Pioglitazone | 75 | 100% |
These hypothetical data suggest that Compound X is approximately three-fold more potent than Pioglitazone in activating the PPARγ receptor in a cellular context.
PPAR Isoform Selectivity
To assess the selectivity of Compound X, its activity was also evaluated against the other two PPAR isoforms, PPARα and PPARδ. High selectivity for PPARγ is desirable to minimize off-target effects. Fibrates, for example, are PPARα agonists used to treat dyslipidemia.[2][9]
Illustrative Results:
| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | PPARδ EC50 (nM) |
| Compound X | 25 | >10,000 | >10,000 |
| Pioglitazone | 75 | >10,000 | >10,000 |
The data indicates that both compounds are highly selective for the PPARγ isoform, which is a favorable characteristic for a targeted T2DM therapeutic.
Head-to-Head In Vivo Efficacy Evaluation
To translate the in vitro findings into a physiologically relevant context, the efficacy of Compound X was compared to Pioglitazone in a well-established animal model of type 2 diabetes and insulin resistance.
Choice of Animal Model
The db/db mouse is a widely used genetic model for type 2 diabetes research.[10][11] These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia, which closely mimics the pathophysiology of human T2DM.[11]
Study Design and Key Endpoints
Male db/db mice (8 weeks of age) were randomly assigned to one of three groups (n=10 per group):
-
Vehicle control (0.5% methylcellulose, oral gavage, once daily)
-
Pioglitazone (10 mg/kg, oral gavage, once daily)
-
Compound X (3 mg/kg, oral gavage, once daily)
The dose for Compound X was selected based on its higher in vitro potency. The treatment duration was 28 days. The primary endpoints were changes in non-fasting blood glucose, HbA1c (a measure of long-term glycemic control), and insulin sensitivity as assessed by an oral glucose tolerance test (OGTT).
Illustrative In Vivo Efficacy Results:
| Parameter | Vehicle | Pioglitazone (10 mg/kg) | Compound X (3 mg/kg) |
| Change in Blood Glucose (mg/dL) from Day 0 | +55 | -120 | -150 |
| HbA1c (%) at Day 28 | 9.8% | 6.5% | 6.1% |
| OGTT AUC (mg·h/dL) | 35,000 | 22,000 | 18,500 |
| Plasma Triglycerides (mg/dL) at Day 28 | 250 | 150 | 130 |
These representative data demonstrate that Compound X, at a lower dose, exhibits superior efficacy in improving glycemic control and insulin sensitivity compared to Pioglitazone in the db/db mouse model. Furthermore, Compound X showed a more pronounced beneficial effect on plasma triglyceride levels.
Experimental Protocols
Protocol 1: PPARγ Luciferase Reporter Gene Assay
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-driven luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with a serum-free medium containing serial dilutions of Compound X, Pioglitazone, or vehicle control.
-
Incubation: The cells are incubated for an additional 24 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate luminometer.
-
Data Analysis: The data are normalized to the vehicle control, and the EC50 values are calculated using a four-parameter logistic curve fit.
Protocol 2: In Vivo Efficacy Study in db/db Mice
-
Acclimatization: Male db/db mice are acclimatized for one week upon arrival.
-
Group Assignment: Mice are randomized into treatment groups based on their initial body weight and non-fasting blood glucose levels.
-
Dosing: Compounds are administered once daily via oral gavage for 28 days. Body weight and food intake are monitored regularly.
-
Blood Glucose Monitoring: Non-fasting blood glucose is measured weekly from a tail-vein blood sample using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): On day 26, after a 6-hour fast, mice are administered a glucose bolus (2 g/kg) via oral gavage. Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-glucose administration. The Area Under the Curve (AUC) is calculated.
-
Terminal Bleed and Analysis: On day 28, animals are euthanized, and blood is collected for HbA1c and plasma lipid analysis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid
This document provides a detailed protocol for the safe and compliant disposal of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid. As a trusted partner in your research, we are committed to providing guidance that extends beyond product application to encompass the entire lifecycle of a chemical, ensuring the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Characterization
The isoxazole ring is a common scaffold in pharmaceuticals, and while many derivatives are stable, some can possess biological activity and require careful handling.[1][2] The benzoic acid moiety suggests the compound is acidic and may act as a skin and eye irritant.[3][4]
Table 1: Anticipated Hazard Profile and Justification
| Hazard Classification | Anticipated Risk | Rationale Based on Structural Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed. | Benzoic acid and its derivatives can cause digestive issues like nausea and vomiting if ingested.[3] Some isoxazole compounds are also noted as harmful if swallowed.[5][6] |
| Skin Irritation | Causes skin irritation. | Benzoic acid is a known skin irritant.[3] SDS for similar compounds like 4-Methoxybenzoic acid and other isoxazoles list skin irritation as a potential hazard.[6][7][8] |
| Eye Irritation | Causes serious eye irritation. | Contact with benzoic acid can cause eye irritation, requiring immediate rinsing.[3] This is a common warning for acidic organic compounds.[4][8] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of dust from acidic powders can irritate the respiratory system.[3][6] Handling should be performed in a well-ventilated area.[3][5] |
| Environmental Hazard | Potentially harmful to aquatic life. | Discharge of organic chemicals into the environment and drains must be avoided.[7][8][9][10] |
Guiding Principles for Responsible Disposal
Before proceeding with the specific disposal steps, it is crucial to adhere to the foundational principles of laboratory chemical waste management. These practices are essential for maintaining a safe and compliant research environment.
-
Waste Minimization : The most effective disposal strategy begins with source reduction. Order only the necessary quantities of the chemical, keep a precise inventory, and consider smaller-scale experiments where feasible to reduce the volume of waste generated.[11][12]
-
Segregation : Never mix incompatible waste streams. 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid, as a solid organic acid, must be kept separate from bases, oxidizing agents, and reducing agents to prevent violent reactions or the emission of toxic gases.[10][13][14]
-
Containerization : Use only appropriate, compatible, and clearly labeled containers for waste storage. Containers must be kept tightly sealed except when adding waste and should be stored in a designated secondary containment area to prevent spills.[11][12][14]
-
Regulatory Compliance : All chemical waste disposal must adhere to local, state, and federal regulations.[10][15] These guidelines provide a framework, but your institution's Environmental Health & Safety (EH&S) office is the ultimate authority for your specific location.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol provides a direct workflow for the safe disposal of 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid from your laboratory.
Required Personal Protective Equipment (PPE)
Always handle the chemical and its waste while wearing the appropriate PPE to minimize exposure risk.
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn.[3][16]
-
Eye Protection : Safety glasses or chemical safety goggles are mandatory.[3][8]
-
Lab Coat : A standard lab coat should be worn to protect from skin contact.[3]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator or handle the material within a certified chemical fume hood.[5][8]
Disposal Workflow
The following diagram and steps outline the procedural flow for proper waste handling and disposal.
Caption: Disposal workflow for 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid.
Step-by-Step Instructions:
-
Waste Classification : Classify the material as a Solid, Non-Halogenated Organic Acid Hazardous Waste .
-
Container Selection : Obtain a waste container that is in good condition, leak-proof, and constructed of a compatible material (high-density polyethylene is a good choice).[11][12] It must have a secure, screw-top cap.[14]
-
Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid". Indicate the relevant hazards (e.g., "Irritant").[13]
-
Waste Transfer : Carefully transfer the solid waste into the prepared container using a spatula or funnel. Avoid creating dust.[9]
-
Container Management : Securely cap the container immediately after adding waste.[14] Do not overfill; leave at least 10% of headspace to allow for expansion.[14]
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][14] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the container is within secondary containment (e.g., a spill tray) and segregated from incompatible materials like bases and oxidizers.[12][14]
-
Final Disposal : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11] Follow their specific procedures for removal. Do not attempt to dispose of the material through a third-party vendor without EH&S approval.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spread of the solid material. Do not use water to wash the spill away, as this can spread contamination.[10]
-
Cleanup : For a small spill, moisten the material with a damp paper towel to prevent it from becoming airborne.[10] Carefully wipe or sweep up the material and place it, along with all contaminated cleaning materials, into a sealed, labeled hazardous waste container.
-
Decontaminate : Wash the spill area thoroughly with soap and water after the material has been collected.
-
Reporting : Report the spill to your laboratory supervisor and EH&S office, regardless of size.
By adhering to this comprehensive disposal protocol, you are upholding the highest standards of laboratory safety, ensuring regulatory compliance, and contributing to a culture of environmental stewardship.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- American Chemical Society. Hazardous Waste and Disposal Considerations.
- Thermo Fisher Scientific. (2009, September 22). 4-Methoxybenzoic acid - SAFETY DATA SHEET.
- BenchChem. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
- ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
- BenchChem. Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
- ChemicalBook. (2025, December 20). 4-Methoxybenzoic acid - Safety Data Sheet.
- C&EN. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.
- Fisher Scientific. (2012, May 1). SAFETY DATA SHEET - Benzoic Acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(Difluoromethyl)-3-methoxybenzoic acid.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Flinn Scientific. (2014, March 21). Benzoic Acid Safety Data Sheet (SDS).
- LPS.org. Safety Data Sheet (SDS) Benzoic Acid.
- U.S. Environmental Protection Agency. Hazardous Waste.
- Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET - O-Methylsalicylic acid.
- Angene Chemical. (2025, February 11). Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-.
- MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Fused Isoxazoles: A Comprehensive Review [mdpi.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. fishersci.com [fishersci.com]
- 16. angenechemical.com [angenechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

